Tyrphostin AG 112
Description
Properties
CAS No. |
122520-87-0 |
|---|---|
Molecular Formula |
C13H8N4O |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
(3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C13H8N4O/c14-6-10(13(17)11(7-15)8-16)5-9-1-3-12(18)4-2-9/h1-5,18H,17H2/b10-5+ |
InChI Key |
DXVJRTIPBNBLLB-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=C(C#N)C#N)N)O |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=C(C#N)C#N)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Tyrphostin AG 112: A Technical Guide to its Function as an EGFR Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Tyrphostin AG 112, a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) phosphorylation. It details the mechanism of action, presents available quantitative data, and offers detailed experimental protocols for its characterization in a research setting.
Introduction: EGFR Signaling and the Role of this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase, a critical component in cellular signaling.[1] Upon binding with ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are fundamental in regulating cell proliferation, survival, differentiation, and motility.[1][2]
Dysregulation of EGFR signaling, through overexpression or constitutive activity from mutations, is a well-established driver in the progression of various cancers, including those of the lung, colon, breast, and pancreas.[3] This makes EGFR a prime target for therapeutic intervention. Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases.[4] this compound, also known as Tyrphostin A48, is a member of this family that specifically inhibits EGFR tyrosine kinase activity, thereby blocking the autophosphorylation process and subsequent downstream signaling.[5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[6][7] The kinase domain of EGFR contains an ATP-binding pocket that is essential for the phosphotransfer reaction. This compound binds to this site, preventing ATP from binding and effectively blocking the autophosphorylation of the receptor. This inhibition halts the activation of downstream signaling cascades that promote cell growth and proliferation.[4][7] By arresting the EGFR signaling pathway at its origin, this compound serves as a valuable tool for studying EGFR-dependent cellular processes and as a potential scaffold for developing antiproliferative agents.[8]
Quantitative Data
The available quantitative data for this compound is summarized below. For comparative context, data for other relevant tyrphostin-based EGFR inhibitors are also included.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H8N4O | [5][9] |
| Molecular Weight | 236.23 g/mol | [5][9] |
| IUPAC Name | (3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | [5] |
| Synonyms | Tyrphostin A48, AG-112 |[5] |
Table 2: In Vitro Inhibitory Activity of Tyrphostin Compounds
| Compound | Target | IC50 Value (µM) | Assay Conditions | Reference |
|---|---|---|---|---|
| Tyrphostin AG1112 | EGFR | 15 | Cell-based assay | [10] |
| PDGFR | 20 | Cell-based assay | [10] | |
| p210bcr-abl | 2 | Cell-based assay | [10] | |
| Tyrphostin AG-528 | EGFR | 4.9 | Cell-free assay | [11] |
| | ErbB2/HER2 | 2.1 | Cell-free assay |[11] |
Experimental Protocols and Workflow
The characterization of an EGFR inhibitor like this compound typically involves a series of in vitro and cell-based assays to confirm its mechanism, potency, and effects on cell viability.
Protocol 1: In Vitro EGFR Kinase Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays and is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.[2][12]
Materials:
-
Purified recombinant EGFR kinase domain
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution (unlabeled)
-
[γ-33P]ATP
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare Reagents: Create a serial dilution of this compound in DMSO. For the reaction, prepare a master mix containing kinase buffer, EGFR enzyme, and the peptide substrate.
-
Initiate Reaction: In a microcentrifuge tube, add the inhibitor from the serial dilution (or DMSO for control). Add the kinase/substrate master mix.
-
Start Phosphorylation: Initiate the kinase reaction by adding the ATP mix (containing both unlabeled ATP and [γ-33P]ATP). The final ATP concentration is typically at or near the Km for the enzyme.[13]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for phosphorylation.[2][12]
-
Stop Reaction & Spot: Stop the reaction by adding ice-cold phosphoric acid. Spot a small volume of each reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure to assess the phosphorylation status of EGFR and downstream targets in cultured cells after treatment with this compound.[1][14]
Materials:
-
A431 cells (or other high-EGFR expressing cell line)
-
Complete cell culture medium
-
This compound
-
Human EGF
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-EGFR, anti-p-ERK, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., A431) and allow them to attach. Serum-starve the cells for several hours before treatment. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[1]
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and collect the lysate.[1] Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.[15] Analyze band intensities to determine the change in protein phosphorylation relative to total protein and the loading control (Actin).
Protocol 3: Cell Proliferation Assay (MTS/MTT)
This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value in a cellular context.[15]
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Complete cell culture medium
-
Sterile 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Allow cells to attach overnight.[15]
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add Reagent: Add the MTS or MTT reagent to each well according to the manufacturer’s instructions and incubate for 1-4 hours.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com.cn [promega.com.cn]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AG 112 | C13H8N4O | CID 5328804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of EGF-dependent proliferation of keratinocytes by tyrphostin tyrosine kinase blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. benchchem.com [benchchem.com]
Tyrphostin AG 112: A Technical Guide to its Signaling Pathway Involvement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 112 is a synthetically derived protein tyrosine kinase inhibitor with demonstrated effects on key signaling pathways implicated in cancer cell proliferation and survival. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its impact on cellular signaling cascades, and detailed protocols for its experimental investigation. Quantitative data on its inhibitory activity are presented, along with visual representations of the signaling pathways it modulates.
Mechanism of Action
This compound primarily functions as an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation. By targeting the tyrosine kinase activity of EGFR, it blocks the initiation of downstream signaling cascades that are crucial for cell growth, differentiation, and survival. While its primary target is EGFR, studies have shown that this compound also exhibits inhibitory activity against other tyrosine kinases, including the p210bcr-abl fusion protein and the Platelet-Derived Growth Factor Receptor (PDGFR).
Quantitative Inhibition Data
The inhibitory potency of this compound against various tyrosine kinases has been quantified through IC50 measurements. These values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Target Kinase | Cell Line | IC50 Value (µM) | Citation |
| p210bcr-abl | p210bcr-abl cells | 2 | [1] |
| EGFR | EGFR-expressing cells | 15 | [1] |
| PDGFR | PDGFR-expressing cells | 20 | [1] |
Core Signaling Pathway Involvement
This compound exerts its cellular effects by modulating critical signaling pathways that regulate cell cycle progression and apoptosis. The primary pathway affected is the EGFR signaling cascade, which subsequently influences the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins containing SH2 domains, such as Shc and Grb2. The recruitment of the Grb2-SOS complex activates Ras, which in turn initiates the MAPK cascade, leading to the activation of ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. This compound inhibits the initial autophosphorylation of EGFR, thereby blocking the entire downstream cascade.
Cell Cycle Regulation
Studies in breast cancer cell lines have demonstrated that this compound induces a significant delay in the progression through the G1 and S phases of the cell cycle.[2] This effect is attributed to the suppression of cyclin B1 expression and the inhibition of the functional activity of the cyclin B1/p34cdc2 complex, a key regulator of the G2/M transition.[2] A 90% reduction in the level of cyclin B1 was observed in the presence of 100 µM of a tyrphostin.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a relevant cell line (e.g., A431, MCF-7).
Materials:
-
Cell line overexpressing EGFR (e.g., A431)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human EGF
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.
-
Quantify band intensities to determine the relative levels of phosphorylated EGFR.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
This compound is a valuable research tool for investigating the role of EGFR-mediated signaling in cancer. Its ability to inhibit EGFR phosphorylation and subsequently impact cell cycle progression and survival provides a clear mechanism of action. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the intricate cellular effects of this compound and its potential as a therapeutic agent. Future research should focus on elucidating the precise downstream targets of this compound within the MAPK and PI3K/Akt pathways to provide a more complete understanding of its signaling pathway involvement.
References
Tyrphostin AG 112: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 112 is a synthetically derived small molecule inhibitor belonging to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, with a primary focus on its role as an Epidermal Growth Factor Receptor (EGFR) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Target Identification and Primary Activity
This compound has been identified as an inhibitor of EGFR phosphorylation.[1] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling is a common driver in various cancers, making it a key therapeutic target. The inhibitory action of tyrphostins on EGFR autophosphorylation has been demonstrated to correlate with their anti-proliferative effects in cancer cells.[2]
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been quantified in various human cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 1.37 ± 0.09 | [3] |
| Mia-PaCa-2 | Pancreatic Cancer | 14.33 ± 0.79 | [3] |
| HT-29 | Colorectal Adenocarcinoma | 4.89 ± 0.56 | [3] |
| ARPE-19 (Normal) | Retinal Pigment Epithelium | 18.26 ± 0.58 | [3] |
Signaling Pathways
This compound exerts its effects by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, creating docking sites for various downstream signaling proteins. This initiates multiple signaling pathways critical for cancer cell growth and survival.
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
References
Tyrphostin AG 112: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Tyrphostin AG 112, a member of the tyrphostin family of protein kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a synthetic organic compound known for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈N₄O | [3][4] |
| Molecular Weight | 236.23 g/mol | [4] |
| Synonyms | Tyrphostin A48, AG-112, AG112 | [1][4] |
| Appearance | Solid | [3] |
| CAS Number | 144978-82-5 | [3] |
Mechanism of Action: Inhibition of EGFR Signaling
This compound functions as an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1][2][3] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal for normal cellular processes and are often dysregulated in various cancers.
This compound, like other members of the tyrphostin family, is believed to act as an ATP-competitive inhibitor at the kinase domain of EGFR. By competing with ATP for its binding site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of EGFR activity can lead to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific experimental protocols detailing the use of this compound are not extensively published, the following are standard methodologies for evaluating the efficacy of EGFR inhibitors. These protocols can be adapted for the investigation of this compound.
In Vitro EGFR Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., HTRF®, ADP-Glo™, or ELISA-based)
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase assay buffer.
-
In a microplate, add the EGFR enzyme, the peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
EGFR Kinase Assay Workflow
Caption: A generalized workflow for an in vitro EGFR kinase inhibition assay.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR and total EGFR. A loading control like β-actin should also be probed.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition.
Western Blot Experimental Workflow
Caption: Workflow for assessing EGFR phosphorylation inhibition by Western blot.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable research tool for studying the role of EGFR signaling in various cellular processes and diseases. Its inhibitory action on EGFR phosphorylation makes it a relevant compound for cancer research and drug development. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its biological activity. Further studies are warranted to fully elucidate its specific inhibitory profile and therapeutic potential.
References
- 1. AG 112 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. AG 112 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AG 112 | C13H8N4O | CID 5328804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Tyrphostin AG 112: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for the epidermal growth factor receptor (EGFR) inhibitor, Tyrphostin AG 112.
This compound is a member of the tyrphostin family of compounds, which are synthetic protein tyrosine kinase inhibitors. It specifically targets the phosphorylation of the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.
Chemical and Physical Properties
This compound is a small organic molecule with the following chemical properties:
| Property | Value | Source |
| CAS Number | 144978-82-5 | N/A |
| Molecular Formula | C₁₃H₈N₄O | N/A |
| Molecular Weight | 236.23 g/mol | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C for long-term stability. | N/A |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of EGFR phosphorylation. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cell proliferation and survival. This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues and blocking the activation of downstream signaling.
The primary signaling cascades affected by the inhibition of EGFR phosphorylation include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. The MAPK pathway is central to the regulation of gene expression involved in cell proliferation, while the PI3K-Akt pathway plays a critical role in promoting cell survival and inhibiting apoptosis. By blocking EGFR activation, this compound effectively dampens these pro-growth and pro-survival signals.
Quantitative Data: Inhibitory Activity of Tyrphostins
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition |
| Tyrphostin AG1112 | p210bcr-abl | 2 | In cells |
| EGFR | 15 | In cells | |
| PDGFR | 20 | In cells | |
| Tyrphostin AG-528 | EGFR | 4.9 | Cell-free assay |
| ErbB2/HER2 | 2.1 | Cell-free assay | |
| Tyrphostin AG 1478 | EGFR (ErbB1) | ~0.003 | In vitro |
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM Na₃VO₄)
-
Trichloroacetic acid (TCA)
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant EGFR, and the poly(Glu, Tyr) substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in cold 10% TCA.
-
Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of EGFR Pathway Inhibition in Cells
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK in a cellular context.
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF for a short period (e.g., 10-15 minutes).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect the lysates and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific inhibitory concentrations and detailed downstream effects in various cellular contexts will be crucial for fully elucidating its therapeutic potential.
Tyrphostin AG 112: A Potential Modulator of Angiogenesis Through EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 112 is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] While direct experimental evidence detailing its effects on angiogenesis is limited in the current scientific literature, its mechanism of action suggests a potential role in modulating this critical physiological and pathological process. The EGFR signaling cascade is a well-established driver of cellular proliferation, migration, and survival, all of which are fundamental to the formation of new blood vessels. This technical guide provides an in-depth overview of the theoretical framework for this compound's effects on angiogenesis pathways, based on its known molecular target. It also furnishes researchers with detailed, albeit generic, experimental protocols to investigate these potential effects and offers visualizations of the implicated signaling pathways.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and tightly regulated process essential for development, wound healing, and tissue repair. However, dysregulated angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. The process is orchestrated by a delicate balance of pro- and anti-angiogenic factors, with receptor tyrosine kinases (RTKs) playing a pivotal role.
One such RTK is the Epidermal Growth Factor Receptor (EGFR). Upon binding to its ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that can promote cell proliferation, survival, and migration.
This compound is a member of the tyrphostin family of compounds, which are known to inhibit protein tyrosine kinase activity. Specifically, this compound acts as an inhibitor of EGFR phosphorylation.[1] By blocking the initial activation step of the EGFR signaling cascade, this compound has the potential to disrupt the downstream cellular processes that contribute to angiogenesis.
Potential Mechanism of Action: EGFR Signaling in Angiogenesis
The pro-angiogenic effects of EGFR signaling are mediated through the activation of several downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways. These pathways converge on the regulation of gene expression and protein function to promote endothelial cell proliferation, migration, and tube formation.
A hypothetical model of how this compound might interfere with these pathways is presented below.
Caption: EGFR signaling pathway in angiogenesis and the putative inhibitory point of this compound.
Quantitative Data
As of the latest literature review, specific quantitative data on the inhibitory effects of this compound on angiogenesis-related processes such as endothelial cell proliferation (IC50), migration, or tube formation are not available. The primary characterization of this compound is as an inhibitor of EGFR phosphorylation.
| Compound | Target | Assay | IC50 | Reference |
| This compound | EGFR Phosphorylation | In vitro kinase assay | Data not available | [1] |
Researchers are encouraged to perform dose-response studies to determine the IC50 values of this compound in various angiogenesis assays.
Experimental Protocols
The following are detailed, generic protocols for key in vitro angiogenesis assays that can be adapted to investigate the effects of this compound.
Endothelial Cell Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
This compound (dissolved in DMSO)
-
BrdU Cell Proliferation Assay Kit
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (EGM-2 with DMSO).
-
Incubate for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Fix the cells, and add the anti-BrdU antibody conjugated to a peroxidase.
-
Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add EGM-2 containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Caption: Workflow for the endothelial cell migration (wound healing) assay.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.
-
Incubate for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length.
Conclusion and Future Directions
While this compound is established as an EGFR phosphorylation inhibitor, its specific role in angiogenesis remains to be elucidated. The theoretical framework presented in this guide, based on the known involvement of EGFR signaling in angiogenesis, strongly suggests that this compound may possess anti-angiogenic properties. The provided experimental protocols offer a roadmap for researchers to systematically investigate this hypothesis. Future studies should focus on performing these in vitro assays to generate quantitative data on the effects of this compound on endothelial cell function. Furthermore, in vivo models of angiogenesis, such as the chick chorioallantoic membrane (CAM) assay or Matrigel plug assay in mice, would be crucial to validate the in vitro findings and to assess the therapeutic potential of this compound as an anti-angiogenic agent. Such investigations will be instrumental in defining the therapeutic window and potential clinical applications of this compound in diseases driven by pathological angiogenesis.
References
The Role of Tyrphostins in JAK/STAT Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in various pathologies, including myeloproliferative neoplasms and autoimmune diseases, making it a key target for therapeutic intervention. Tyrphostins, a class of synthetic tyrosine kinase inhibitors, have been investigated for their potential to modulate this pathway. While many tyrphostins, such as Tyrphostin AG 112, are primarily recognized for their inhibitory effects on growth factor receptors like EGFR, compounds such as Tyrphostin AG 490 have been extensively characterized as potent inhibitors of JAK kinases. This technical guide provides an in-depth examination of the role of tyrphostins in JAK/STAT signaling, with a primary focus on the well-documented activities of Tyrphostin AG 490 as a representative member of this class. We will explore its mechanism of action, present quantitative data on its inhibitory profile, and provide detailed experimental protocols for its use in studying the JAK/STAT pathway.
Introduction to the JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors to the nucleus, culminating in the regulation of gene expression.[1][2] The pathway is initiated by the binding of a ligand to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated Janus kinases (JAKs) through trans-phosphorylation. In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[1][2]
Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptor, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Latent STAT monomers are recruited to these phosphorylated sites via their SH2 domains, whereupon they are themselves phosphorylated by the activated JAKs.[1] This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[1] Aberrant activation of the JAK/STAT pathway is a hallmark of various diseases, making the development of specific inhibitors a significant area of research.[1]
Tyrphostins as Modulators of JAK/STAT Signaling
Tyrphostins are a broad family of synthetic compounds designed to inhibit the activity of protein tyrosine kinases.[3] While initially developed as inhibitors of the epidermal growth factor receptor (EGFR), subsequent studies have revealed that the selectivity of these compounds varies, with some members exhibiting potent inhibitory activity against other tyrosine kinases, including those of the JAK family.[3]
This compound
This compound is primarily characterized as an inhibitor of EGFR phosphorylation.[4] While it is often categorized commercially as a compound related to JAK/STAT signaling, detailed mechanistic studies and quantitative data specifically demonstrating its direct inhibitory effect on JAK kinases are not extensively available in the current scientific literature. Its structural similarity to other tyrphostins that do inhibit JAKs suggests a potential for such activity, but this remains an area for further investigation.
Tyrphostin AG 490: A Case Study in JAK/STAT Inhibition
In contrast to this compound, Tyrphostin AG 490 is a well-established and potent inhibitor of JAK2 tyrosine kinase.[5][6] It has been widely used as a chemical tool to probe the function of the JAK/STAT pathway in various biological contexts.
Mechanism of Action: Tyrphostin AG 490 acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK2.[7] This binding prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the JAK kinase itself and its downstream substrates, including the STAT proteins.[7] By inhibiting JAK2 autophosphorylation and subsequent STAT phosphorylation, Tyrphostin AG 490 effectively blocks the entire downstream signaling cascade.[5][6] Studies have shown that AG 490 can inhibit the phosphorylation of STAT3 and STAT5, key mediators of JAK2 signaling.[6][8][9]
Quantitative Data on Tyrphostin Inhibition
The following tables summarize the available quantitative data for the inhibitory activity of Tyrphostin AG 490 and related compounds against various kinases. This data is crucial for designing experiments and interpreting results.
| Compound | Target Kinase | IC50 | Cell Line/Assay Conditions |
| Tyrphostin AG 490 | JAK2 | ~10 µM | B cell precursors of ALL patients |
| EGFR | 0.1 µM | Not specified | |
| ErbB2 | 13.5 µM | Not specified | |
| IL-2-mediated cell proliferation | 25 µM | D10 T cell line | |
| STAT5a/5b phosphorylation | 50-70 µM | IL-2-stimulated T cells |
Table 1: Inhibitory concentrations (IC50) of Tyrphostin AG 490 against various kinases and cellular processes.
Experimental Protocols
The following are detailed protocols for key experiments utilizing Tyrphostin AG 490 to investigate the JAK/STAT signaling pathway. These can be adapted for other tyrphostins and cell systems.
Western Blot Analysis of STAT Phosphorylation
This protocol details the procedure to assess the inhibitory effect of Tyrphostin AG 490 on cytokine-induced STAT phosphorylation in a given cell line.
Materials:
-
Cell line of interest (e.g., TF-1, HEL)
-
Complete cell culture medium
-
Cytokine for stimulation (e.g., IL-6, EPO, GM-CSF)
-
Tyrphostin AG 490 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-phospho-JAK2, anti-total-JAK2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Tyrphostin AG 490 (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine at a predetermined optimal concentration for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-STAT3) to confirm equal loading.
-
Cell Proliferation Assay
This protocol measures the effect of Tyrphostin AG 490 on the proliferation of cytokine-dependent cell lines.
Materials:
-
Cytokine-dependent cell line (e.g., Ba/F3)
-
Complete cell culture medium
-
Cytokine for proliferation
-
Tyrphostin AG 490
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in the presence of the required cytokine.
-
-
Treatment:
-
Add serial dilutions of Tyrphostin AG 490 to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle control and plot the results to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
The JAK/STAT Signaling Pathway
Caption: Overview of the canonical JAK/STAT signaling pathway.
Mechanism of Tyrphostin AG 490 Inhibition
Caption: ATP-competitive inhibition of JAK2 by Tyrphostin AG 490.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing STAT phosphorylation via Western Blot.
Conclusion
Tyrphostins represent a versatile class of tyrosine kinase inhibitors with varying selectivity profiles. While the direct role of some members like this compound in JAK/STAT signaling requires further elucidation, compounds such as Tyrphostin AG 490 have proven to be invaluable tools for dissecting this critical pathway. As an ATP-competitive inhibitor of JAK2, Tyrphostin AG 490 effectively abrogates downstream signaling, leading to the inhibition of STAT phosphorylation and subsequent cellular responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize tyrphostins to study and target the JAK/STAT pathway. Further research into the kinase selectivity profiles of a broader range of tyrphostins may uncover novel inhibitors with unique therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Janus kinases by tyrosine phosphorylation inhibitor, Tyrphostin AG-490 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preliminary Efficacy of Tyrphostin AG 112: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of Tyrphostin AG 112, a known inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] Due to the limited availability of in-depth studies specifically on this compound, this document synthesizes available data on closely related tyrphostin compounds and outlines standard experimental protocols for the evaluation of EGFR inhibitors.
Core Efficacy Data
Quantitative data on the inhibitory effects of tyrphostin compounds on various tyrosine kinases is crucial for assessing their potency and specificity. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for a closely related compound, Tyrphostin AG 1112. It is important to note that while often discussed in similar contexts, this compound and AG 1112 may not be identical, and thus these values should be considered indicative.
| Compound | Target Kinase | IC50 (µM) | Cell Line/System |
| Tyrphostin AG 1112 | p210 bcr-abl | 2 | Not specified |
| Tyrphostin AG 1112 | EGFR | 15 | Not specified |
| Tyrphostin AG 1112 | PDGFR | 20 | Not specified |
Data sourced from MedChemExpress.[2]
Key Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it targets and the experimental workflow used to assess its efficacy.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates several downstream signaling cascades that are critical for cell proliferation, survival, and differentiation. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. This compound, as an EGFR inhibitor, is expected to block the initiation of these cascades.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for Efficacy Testing
The evaluation of a tyrosine kinase inhibitor like this compound typically follows a standardized workflow, beginning with in vitro assays to determine its direct effects on enzyme activity and cell viability, followed by analysis of its impact on cellular signaling pathways.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the efficacy of EGFR inhibitors. These should be adapted and optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells (e.g., A431 human epidermoid carcinoma cells)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for EGFR Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets.
Materials:
-
Cells and culture reagents
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
Tyrphostin AG 112: A Technical Guide to its Effects on Tyrosine Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostins represent a class of synthetic compounds designed as potent and specific inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Tyrphostin AG 112 is a notable member of this family, demonstrating significant inhibitory activity against several key tyrosine kinases. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, effects on tyrosine kinase activity, and the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action effectively blocks the initiation and propagation of downstream signaling cascades that are dependent on the activity of these kinases.
Effects on Tyrosine Kinase Activity
This compound has been shown to inhibit a range of tyrosine kinases with varying degrees of potency. Its primary targets include the Epidermal Growth Factor Receptor (EGFR), the p210bcr-abl fusion protein, and the Platelet-Derived Growth Factor Receptor (PDGFR).
Quantitative Data on Kinase Inhibition
The inhibitory activity of this compound against its primary targets has been quantified through various in vitro and cell-based assays. The following table summarizes the available IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Target Kinase | IC50 Value (µM) | Cell Line/System | Reference |
| p210bcr-abl | 2 | K562 cells | [1] |
| EGFR | 15 | - | [1] |
| PDGFR | 20 | - | [1] |
Signaling Pathways Modulated by this compound
By inhibiting EGFR, p210bcr-abl, and PDGFR, this compound disrupts several critical signaling pathways involved in cell proliferation, survival, and differentiation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor is a key driver of cell growth and proliferation. Its activation initiates a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. This compound's inhibition of EGFR blocks these pathways, leading to cell cycle arrest and a reduction in cell proliferation.
References
Methodological & Application
Preparation of Tyrphostin AG 112 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of Tyrphostin AG 112 in Dimethyl Sulfoxide (DMSO). This compound is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation, making it a valuable tool in cancer research and drug development.[1] Adherence to proper preparation and storage techniques is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 236.23 g/mol | [1] |
| Solubility in DMSO | 125 mg/mL | [1] |
| Molar Solubility in DMSO | 529.15 mM | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications. Adjustments can be made based on specific experimental needs.
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Wear appropriate PPE.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.36 mg of the compound.
-
Solubilization in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of fresh, anhydrous DMSO. For 2.36 mg of powder to make a 10 mM solution, add 1 mL of DMSO.
-
It is highly recommended to use a newly opened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect the solubility and stability of the compound.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for at least 30 seconds.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1] Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Storage:
Application Notes
Determining Working Concentrations
It is recommended to perform a dose-response experiment to determine the effective concentration range. A starting point for such an experiment could be a serial dilution from a high concentration (e.g., 100 µM) downwards.
Use in Cell-Based Assays
When preparing working solutions for cell-based assays from the DMSO stock, it is important to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A preliminary experiment to determine the tolerance of your specific cell line to DMSO is advisable.
Stability and Handling
-
This compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1]
-
Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting into single-use volumes is the best practice.
-
Before use, thaw the frozen aliquot at room temperature and ensure it is completely dissolved by vortexing gently.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can confidently prepare and utilize this compound stock solutions for their experimental needs, ensuring the integrity of their results.
References
Application Notes and Protocols: Tyrphostin AG 112 in Breast Cancer Cell Lines
Disclaimer: As of the latest available research, specific data regarding the application of Tyrphostin AG 112 in breast cancer cell lines is limited. The following application notes and protocols have been compiled based on research on closely related tyrphostin compounds, which are also inhibitors of protein tyrosine kinases. Researchers should use this information as a guideline and optimize protocols specifically for this compound and their cell lines of interest.
Introduction
Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. In many types of cancer, including breast cancer, PTKs are often overactive, leading to uncontrolled cell proliferation. By inhibiting these kinases, tyrphostins represent a potential therapeutic strategy for cancer treatment. This compound is identified as an Epidermal Growth Factor Receptor (EGFR) phosphorylation inhibitor[1]. This document provides an overview of the potential applications and experimental protocols for studying the effects of tyrphostin compounds in breast cancer cell lines, with the understanding that these may need to be adapted for this compound.
Quantitative Data Summary
The following table summarizes the effects of various tyrphostin compounds on different breast cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the assay conditions.
| Compound | Cell Line | Effect | Concentration | Citation |
| Tyrphostin-47 | MCF-7, MCF-7-5C | Growth inhibition, G1 and S phase delay | 50 and 100 µM | [2] |
| Tyrphostin AG 1024 | MCF-7 | Inhibition of proliferation, induction of apoptosis | IC20 | [3][4] |
| Tyrphostin AG 879 | MCF-7 | Inhibition of proliferation, DNA synthesis, and mitosis | 0.4 mM (significant effect) | [5] |
| Tyrphostin AG 879 | MCF-7 | Inhibition of ERK-1/2 activation | <20 µM | [5] |
| Tyrphostin AG 879 | MCF-7 | Decrease in RAF-1 and HER-2 expression | 5 µM | [5] |
| Afatinib | Multiple HER2+ lines | Synergistic growth inhibition with trastuzumab | IC50 < 80 nM in 7 of 11 cell lines | [6] |
Signaling Pathways
Tyrphostins can interfere with several key signaling pathways implicated in breast cancer. The specific pathway targeted can depend on the tyrphostin compound.
EGFR Signaling Pathway
Several tyrphostins, such as AG 1478, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR)[7]. Inhibition of EGFR phosphorylation can block downstream signaling cascades like the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival[7][8][9].
Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin.
HER2 (ErbB2) Signaling Pathway
HER2, another member of the epidermal growth factor receptor family, is a key driver in a significant portion of breast cancers[10]. Tyrphostin AG 879 has been shown to inhibit HER-2 expression[11]. Targeting HER2 can disrupt downstream signaling, including the PI3K/Akt and MAPK pathways[9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. HER-targeted tyrosine kinase inhibitors enhance response to trastuzumab and pertuzumab in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical updates on tyrosine kinase inhibitors in HER2-positive breast cancer [frontiersin.org]
- 9. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 112: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tyrphostin AG 112 in in vitro studies. This document includes a summary of its mechanism of action, recommended dosage guidelines based on available data for related compounds, and detailed protocols for common experimental procedures.
Introduction
This compound, also known as Tyrphostin A48, is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1] It is recognized as an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation, a critical signaling pathway implicated in various cancers.[1][2] Understanding the appropriate dosage and experimental application of this compound is crucial for accurate and reproducible research outcomes.
Mechanism of Action
This compound functions by inhibiting the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling cascade is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many types of cancer. By blocking the tyrosine kinase activity of EGFR, this compound can impede downstream signaling events, leading to the inhibition of cancer cell growth and proliferation.
While the primary target of this compound is EGFR, it is important to note that some tyrphostins can exhibit inhibitory effects on other kinases. For instance, this compound has been shown to inhibit the protein serine/threonine phosphatase calcineurin with an IC50 of 30 µM.
Quantitative Data Summary
| Compound Name | Target(s) | IC50 Value (µM) | Cell Line/System |
| This compound (A48) | Calcineurin | 30 | |
| Tyrphostin AG 1112 | EGFR | 15 | EGFR-expressing cells |
| p210bcr-abl | 2 | p210bcr-abl expressing cells | |
| PDGFR | 20 | PDGFR-expressing cells | |
| Tyrphostin AG 528 | EGFR | 4.9 | Cell-free assay |
| ErbB2/HER2 | 2.1 | Cell-free assay | |
| Tyrphostin AG 1296 | PDGFR | 0.3 - 0.5 | Swiss 3T3 cells |
| c-Kit | 1.8 | Swiss 3T3 cells | |
| FGFR | 12.3 | Swiss 3T3 cells | |
| Tyrphostin AG 879 | HER2/ErbB2 | 1 |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration for experiments.
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for tyrphostins.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.36 mg of this compound (Molecular Weight: 236.23 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Cell Viability and Proliferation Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., A431, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
The next day, prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range, based on related compounds, would be from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to evaluate the inhibitory effect of this compound on EGF-induced EGFR phosphorylation.
-
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Serum-free cell culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualizations
References
Application Notes and Protocols for Tyrphostin AG 112 in EGFR-Mutated Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 112 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In non-small cell lung cancer (NSCLC), specific activating mutations in the EGFR gene lead to constitutive kinase activity, promoting cell proliferation, survival, and metastasis. These mutations, such as deletions in exon 19 and the L858R point mutation in exon 21, render cancer cells dependent on EGFR signaling, making them susceptible to targeted inhibitors. This compound serves as a valuable research tool to probe the mechanisms of EGFR-driven oncogenesis and to evaluate the efficacy of EGFR inhibition in preclinical models of lung cancer.
These application notes provide a comprehensive guide for utilizing this compound in the study of EGFR-mutated lung cancer, including detailed protocols for assessing its biological effects and diagrams to visualize the relevant signaling pathways and experimental workflows.
Data Presentation
| Cell Line | EGFR Mutation | TKI | IC50 (nM) |
| PC-9 | Exon 19 deletion | Erlotinib | 7 |
| Afatinib | 0.8 | ||
| Osimertinib | 13 | ||
| H3255 | L858R | Erlotinib | 12 |
| Afatinib | 0.3 | ||
| H1975 | L858R, T790M | Osimertinib | 5 |
| Afatinib | 57 |
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
EGFR-mutated lung cancer cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).[1][2]
-
Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like Akt.
Materials:
-
EGFR-mutated lung cancer cells
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing ligand-stimulated phosphorylation.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Stimulate cells with EGF (e.g., 50 ng/mL) for 10-15 minutes, where applicable.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein levels to the total protein and loading control.
-
In Vitro EGFR Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to directly measure the inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant active EGFR (wild-type or mutant)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
-
Kinase Reaction:
-
Add the recombinant EGFR enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and performing a non-linear regression analysis.
-
Visualizations
EGFR Signaling Pathway in Lung Cancer
References
Application Notes and Protocols for Cell Viability Assays with Tyrphostin AG 112
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tyrphostin AG 112 in cell viability and cytotoxicity assays. This document includes an overview of the compound, its mechanism of action, detailed experimental protocols for common cell viability assays, and representative data to guide experimental design and data interpretation.
Introduction to this compound
This compound is a member of the tyrphostin family of compounds, which are known inhibitors of protein tyrosine kinases. Specifically, this compound functions as an Epidermal Growth Factor Receptor (EGFR) phosphorylation inhibitor[1][2]. By blocking the phosphorylation of EGFR, this compound can interfere with downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in various types of cancer, making its inhibitors, such as this compound, valuable tools for cancer research and potential therapeutic development.
The assessment of cell viability and cytotoxicity is a critical step in evaluating the efficacy of compounds like this compound. Assays such as the MTT, MTS, and XTT assays are commonly employed to determine the dose-dependent effects of a compound on a cell population.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., Epidermal Growth Factor - EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, principally the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt pathways. These pathways ultimately regulate gene expression and protein synthesis, leading to cell proliferation, survival, and migration[3][4][5].
This compound, by inhibiting the initial autophosphorylation of EGFR, effectively blocks the activation of these downstream signaling cascades. This disruption of pro-growth and pro-survival signals can lead to cell cycle arrest and apoptosis in cells that are dependent on EGFR signaling.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various tyrphostin compounds on different cell lines. This data provides a comparative context for designing experiments with this compound.
| Compound | Target(s) | Cell Line(s) | IC50 Value(s) | Assay Type |
| This compound | EGFR | Not specified in provided search results | Not specified in provided search results | Not specified in provided search results |
| Tyrphostin AG-528 | EGFR, ErbB2/HER2 | Cell-free assay | 4.9 µM (EGFR), 2.1 µM (HER2)[6][7] | Kinase Assay |
| Tyrphostin AG1024 | IGFIr | DU145 (Prostate Cancer) | ~2.5 µM[8] | Growth Inhibition Assay |
| Tyrphostin SU1498 | VEGFR2 | DU145 (Prostate Cancer) | ~2.5 µM[8] | Growth Inhibition Assay |
| Tyrphostin AG17 | Tyrosine Kinases | 13 Human Tumor Cell Lines | 0.7 - 4.0 µM[9] | Tetrazolium Dye Reduction |
| Tyrphostin AG1296 | PDGFR | A375R (Melanoma) | Not specified, but effective at 0.625–20 μM[10] | Cell Viability Assay |
Experimental Protocols
General Workflow for Cell Viability Assays
The following diagram illustrates a general workflow for assessing the effect of this compound on cell viability.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for the use of this compound and is based on standard MTT assay procedures[11][12]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5 x 10^4 to 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM). Store at -20°C or -80°C for long-term storage[1][2].
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). It is recommended to perform a wide range of concentrations for the initial experiments. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability[13].
-
Protocol 2: MTS/XTT Assay for Cell Viability
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are similar to the MTT assay but produce a soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
This compound
-
DMSO
-
Cell culture medium, FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS
-
Combined MTS/PES or XTT/PMS solution (commercially available kits are recommended)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm for MTS, 450 nm for XTT)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT Assay Protocol.
-
-
MTS/XTT Assay:
-
After the treatment incubation period, add 20 µL of the combined MTS/PES or XTT/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Gently shake the plate before reading.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm for MTS or 450 nm for XTT using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay Protocol to calculate the percentage of cell viability and the IC50 value.
-
Concluding Remarks
The provided protocols and application notes serve as a comprehensive guide for researchers investigating the effects of this compound on cell viability. The choice of assay and experimental conditions should be optimized for the specific cell line and research question. Careful execution of these protocols will yield reliable and reproducible data, contributing to a better understanding of the biological effects of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. scribd.com [scribd.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The effect of tyrosine kinase inhibitors, tyrphostins: AG1024 and SU1498, on autocrine growth of prostate cancer cells (DU145). | Kisielewska | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
- 9. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrphostin AG1296, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Tyrphostin AG 112 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 112 is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] Inhibition of this pathway can lead to decreased tumor growth and survival. While this compound has been studied as a single agent, its potential in combination with conventional chemotherapy is a promising area of investigation. Combining a targeted agent like this compound with a cytotoxic chemotherapy drug could lead to synergistic effects, where the combined anti-cancer effect is greater than the sum of the individual effects.[5][6][7] This approach could also allow for lower doses of the chemotherapeutic agent, potentially reducing toxicity.[8]
These application notes provide a proposed framework for investigating the synergistic potential of this compound in combination with a standard chemotherapeutic agent, such as cisplatin or doxorubicin, in a cancer cell line model. The following sections detail the mechanism of action, a hypothetical experimental protocol for assessing synergy, and examples of data presentation and visualization.
Mechanism of Action: Targeting the EGFR Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][4] These pathways are crucial for cell cycle progression, proliferation, and survival. By blocking the initial phosphorylation event, this compound effectively shuts down these downstream signals, leading to cell growth inhibition and potentially apoptosis.
The rationale for combining this compound with chemotherapy is based on the principle of attacking cancer cells through multiple, complementary mechanisms. While traditional chemotherapies like cisplatin and doxorubicin induce DNA damage, leading to cell cycle arrest and apoptosis, cancer cells can develop resistance.[9][10][11][12][13] EGFR signaling can contribute to this resistance by promoting cell survival and DNA repair mechanisms. Therefore, the concurrent inhibition of EGFR signaling by this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a more potent anti-tumor response.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound and a generic chemotherapy agent, both as single agents and in combination, in a representative cancer cell line (e.g., A549 lung carcinoma). The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][5][6][7]
| Drug/Combination | IC50 (µM) | Combination Index (CI) | Interpretation |
| This compound | 15 | N/A | Single Agent Activity |
| Chemotherapy Agent X | 5 | N/A | Single Agent Activity |
| This compound + Chemotherapy Agent X (1:1 ratio) | 3.5 | 0.47 | Synergy |
| This compound + Chemotherapy Agent X (3:1 ratio) | 4.2 | 0.56 | Synergy |
| This compound + Chemotherapy Agent X (1:3 ratio) | 2.8 | 0.37 | Strong Synergy |
Experimental Protocols
This section outlines a detailed protocol for determining the synergistic effects of this compound and a chemotherapy agent in vitro.
Protocol 1: In Vitro Cytotoxicity Assay for Combination Synergy
1. Cell Culture and Seeding:
- Culture a relevant cancer cell line (e.g., A549, MCF-7, or another line with known EGFR expression) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Drug Preparation and Treatment:
- Prepare stock solutions of this compound and the chosen chemotherapy agent (e.g., Cisplatin) in a suitable solvent (e.g., DMSO).[14][15]
- Create a series of dilutions for each drug individually and in combination at fixed molar ratios (e.g., 1:1, 3:1, 1:3).
- Remove the medium from the 96-well plates and add 100 µL of fresh medium containing the single drugs or drug combinations at the desired concentrations. Include vehicle-only controls.
- Incubate the treated plates for 48-72 hours.
3. Cell Viability Assessment (MTT Assay):
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
- Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each drug alone and for the combinations using a dose-response curve fitting software (e.g., GraphPad Prism).
- Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.[1][5][6][7]
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. punnettsquare.org [punnettsquare.org]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vitro Combination - Kyinno Bio [kyinno.com]
- 9. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Tyrphostin AG 112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 112 is a member of the tyrphostin family of compounds, known for their ability to inhibit protein tyrosine kinases. Specifically, this compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Inhibition of EGFR signaling by compounds like this compound is expected to induce cell cycle arrest and apoptosis in cancer cells.
These application notes provide detailed protocols for utilizing flow cytometry to quantify the effects of this compound on treated cells, specifically focusing on the analysis of apoptosis and cell cycle distribution.
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound inhibits the phosphorylation of EGFR, a receptor tyrosine kinase. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for promoting cell cycle progression and inhibiting apoptosis. By blocking EGFR phosphorylation, this compound effectively halts these downstream signals, leading to anti-proliferative and pro-apoptotic effects in EGFR-dependent cancer cells.
Data Presentation
The following tables present representative quantitative data from flow cytometry analyses of a hypothetical cancer cell line treated with this compound for 48 hours. This data illustrates the expected dose-dependent increase in apoptosis and cell cycle arrest.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (0 µM) | 95.2 ± 2.5 | 2.1 ± 0.8 | 2.7 ± 1.1 |
| 10 µM this compound | 75.6 ± 3.1 | 15.3 ± 2.2 | 9.1 ± 1.5 |
| 25 µM this compound | 50.1 ± 4.2 | 28.9 ± 3.5 | 21.0 ± 2.8 |
| 50 µM this compound | 25.8 ± 3.9 | 45.5 ± 4.1 | 28.7 ± 3.3 |
Data are presented as mean ± standard deviation and are representative.
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (0 µM) | 45.3 ± 2.8 | 35.1 ± 2.1 | 19.6 ± 1.9 | 1.5 ± 0.5 |
| 10 µM this compound | 60.2 ± 3.5 | 25.4 ± 2.5 | 14.4 ± 1.8 | 5.8 ± 1.2 |
| 25 µM this compound | 72.8 ± 4.1 | 15.1 ± 1.9 | 12.1 ± 1.5 | 15.2 ± 2.1 |
| 50 µM this compound | 65.5 ± 3.8 | 10.2 ± 1.7 | 9.3 ± 1.3 | 28.9 ± 3.4 |
Data are presented as mean ± standard deviation and are representative. Note the increase in the G0/G1 population, indicating a cell cycle arrest at this phase, and a corresponding increase in the sub-G1 peak, indicative of apoptosis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound by detecting the externalization of phosphatidylserine (PS) on the cell surface of apoptotic cells using fluorescently labeled Annexin V and identifying necrotic cells using the viability dye Propidium Iodide (PI).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cell suspension.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound by staining the cellular DNA with propidium iodide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA solution
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 1-2 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of RNase A solution.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases) from the DNA content histogram.
-
The sub-G1 peak represents the apoptotic cell population.
-
Collect at least 10,000 events per sample.
-
Conclusion
The protocols and representative data provided in these application notes serve as a comprehensive guide for researchers investigating the effects of this compound. By employing flow cytometry for apoptosis and cell cycle analysis, scientists can effectively quantify the cellular response to this EGFR inhibitor, providing valuable insights for cancer research and drug development. It is recommended to optimize these protocols for specific cell lines and experimental conditions to ensure accurate and reproducible results.
References
Troubleshooting & Optimization
Tyrphostin AG 112 solubility and stability issues
Welcome to the technical support center for Tyrphostin AG 112. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, stability, and handling of this compound to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] As a member of the tyrphostin family of compounds, it functions as an ATP-competitive inhibitor, binding to the ATP pocket on the intracellular catalytic kinase domain of EGFR. This prevents receptor autophosphorylation and the activation of downstream signaling pathways.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching concentrations as high as 125 mg/mL (529.15 mM).[1] For optimal results, it is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are some troubleshooting strategies:
-
Lower the Final Concentration: The compound may only be soluble in the aqueous medium at its final working concentration. Ensure you are not exceeding its solubility limit in the final solution.
-
Optimize DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. A DMSO-only control should always be included in your experiments.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, first make intermediate dilutions of the stock solution in DMSO before the final dilution into the medium.
-
Slow Addition and Agitation: Add the DMSO stock solution to the cell culture medium slowly, dropwise, while gently agitating the medium. This promotes rapid and even dispersion.
-
Use of Excipients (for in vivo studies): For animal studies, co-solvents and excipients are often necessary. Formulations using PEG300, Tween-80, or SBE-β-CD can significantly improve solubility in aqueous solutions.[1]
Q4: How should I store this compound?
Storage conditions are critical for maintaining the integrity of the compound:
-
Solid Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (DMSO):
Q5: Are there any visual signs of degradation for this compound?
The solid form of this compound is a light yellow to yellow powder.[1] While specific color changes upon degradation in solution are not well-documented, any significant change in the color of the stock solution or the appearance of precipitate could indicate degradation or instability. Some tyrphostins are known to be unstable in solution, potentially forming more active degradation products.[4] Therefore, using freshly prepared solutions is always recommended.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 125 mg/mL (529.15 mM) | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended.[1] |
| Ethanol | Soluble (Specific data not widely available, but other tyrphostins show solubility) | N/A |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble/Insoluble | It is recommended to first dissolve in DMSO and then dilute in the aqueous buffer. |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years[1] |
| In DMSO | -80°C | 6 months[1] |
| In DMSO | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 4.2332 mL of DMSO to 1 mg of this compound).[1]
-
Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
Objective: To prepare a working solution of this compound by diluting the DMSO stock into cell culture medium, minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the DMSO stock solution needed. To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is below 0.5%, with 0.1% or lower being ideal.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the DMSO stock solution dropwise to the medium. This ensures rapid and even dispersion, reducing the likelihood of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. clinpgx.org [clinpgx.org]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyrphostin AG 112 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tyrphostin AG 112 in determining its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] By targeting the tyrosine kinase activity of EGFR, it blocks downstream signaling pathways involved in cell proliferation, survival, and differentiation.
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
While specific IC50 values for this compound are not widely published, a common approach for determining the IC50 of novel inhibitors is to start with a broad concentration range.[2] A typical starting point could be a 10-point two-fold or three-fold serial dilution starting from a high concentration of 100 µM. This wide range helps in identifying the approximate potency of the compound, which can then be narrowed down in subsequent experiments for more precise IC50 determination.
Q3: How should I prepare my stock solution of this compound?
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term stability. For experiments, the stock solution should be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How does the ATP concentration in my assay affect the IC50 value of this compound?
For ATP-competitive inhibitors like many tyrphostins, the concentration of ATP in the kinase assay can significantly influence the apparent IC50 value. A higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, thus increasing the IC50 value. For reproducible and comparable results, it is advisable to use an ATP concentration that is close to the Km value of the kinase for ATP.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during serial dilutions- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant inhibition observed even at high concentrations | - this compound inactivity- Low potency in the chosen cell line- Incorrect assay setup | - Verify the integrity and purity of the compound.- Select a cell line with known high EGFR expression and activity.- Confirm that the assay is sensitive enough to detect EGFR inhibition (e.g., check positive controls). |
| Inconsistent dose-response curve (not sigmoidal) | - Compound precipitation at high concentrations- Cytotoxicity at high concentrations unrelated to EGFR inhibition- Assay interference | - Visually inspect the wells for any signs of precipitation.- Perform a separate cytotoxicity assay (e.g., Trypan Blue exclusion) to assess cell viability.- Run a control experiment without cells to check for any direct interaction of the compound with the assay reagents. |
| IC50 value differs significantly from expected values for similar compounds | - Different experimental conditions (cell line, incubation time, ATP concentration)- Compound instability in culture medium | - Standardize your protocol and compare with literature that uses similar conditions.- Assess the stability of this compound in your cell culture medium over the duration of the experiment using analytical methods if possible. |
Data Presentation
| Compound | Target(s) | IC50 (µM) | Cell Line/System |
| Tyrphostin AG 1296 | PDGFR | 0.3 - 0.5 | - |
| c-Kit | 1.8 | Swiss 3T3 | |
| FGFR | 12.3 | Swiss 3T3 | |
| Tyrphostin AG-528 | ErbB2/HER2 | 2.1 | Cell-free assay |
| EGFR | 4.9 | Cell-free assay | |
| Tyrphostin AG 1478 | EGFR (ErbB1) | ~0.003 | In vitro |
This table is for comparative purposes only and highlights the range of activities within the Tyrphostin family. Researchers should experimentally determine the IC50 of this compound in their specific system.
Experimental Protocols
Detailed Methodology: IC50 Determination of this compound via a Cell-Based EGFR Phosphorylation Assay
This protocol outlines a method to determine the IC50 of this compound by measuring the inhibition of EGF-induced EGFR phosphorylation in a cellular context.
Materials:
-
This compound
-
Cell line with high EGFR expression (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant Human Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
The following day, gently aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium to each well and incubate for at least 4 hours to reduce basal EGFR phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A common starting range is a 10-point two-fold dilution series from 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the serum-free medium from the cells and add the different concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
EGF Stimulation:
-
Prepare a solution of EGF in serum-free medium at a concentration known to induce robust EGFR phosphorylation (e.g., 100 ng/mL).
-
Add the EGF solution to all wells except for the unstimulated control wells.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes with gentle rocking.
-
-
Protein Quantification:
-
Collect the cell lysates and determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each concentration.
-
Plot the normalized phospho-EGFR signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway illustrating the points of signal transduction.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Tyrphostin AG 112 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tyrphostin AG 112 in cellular assays. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to the inhibitor's off-target effects.
Summary of this compound Activity
This compound is a tyrosine kinase inhibitor. However, there is conflicting information in the public domain regarding its primary target and potency. One source describes it as a potent inhibitor of Casein Kinase II (CK II) and the p210bcr-abl fusion protein, with inhibitory concentrations also observed for the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) in cellular assays.[1] Another source categorizes it as an EGFR phosphorylation inhibitor.[2] This ambiguity highlights the importance of careful experimental design and interpretation of results.
Quantitative Data on this compound Inhibition
| Target Kinase | IC50 (in cellular assays) | Cell Line | Reference |
| p210bcr-abl | 2 µM | Not specified | [1] |
| EGFR | 15 µM | Not specified | [1] |
| PDGFR | 20 µM | Not specified | [1] |
Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. Researchers should be aware that other kinases may be inhibited, especially at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: There is conflicting data regarding the primary target of this compound. It has been reported to be a potent inhibitor of p210bcr-abl and CK II, but it is also described as an EGFR inhibitor.[1][2] The IC50 value for p210bcr-abl (2 µM) is significantly lower than for EGFR (15 µM) and PDGFR (20 µM), suggesting it may be more potent against p210bcr-abl.[1] We recommend that researchers validate the effect of AG 112 on their target of interest in their specific cellular system.
Q2: I am using this compound as an EGFR inhibitor, but I am seeing unexpected effects. What could be the cause?
A2: The unexpected effects could be due to the inhibition of other kinases. Given its reported activity against p210bcr-abl, PDGFR, and CK II, you may be observing off-target effects, especially if you are using concentrations in the higher micromolar range.[1] Consider performing control experiments, such as using a more selective EGFR inhibitor or testing the effect of AG 112 in a cell line that does not express EGFR but expresses other potential targets.
Q3: At what concentration should I use this compound in my cellular assays?
A3: The optimal concentration will depend on your specific cell type and the target you are investigating. Based on the available IC50 data, a concentration range of 2-20 µM is a reasonable starting point.[1] We strongly advise performing a dose-response experiment to determine the optimal concentration for your experimental setup while minimizing off-target effects.
Q4: Can this compound be used to induce cell differentiation?
A4: Yes, this compound has been reported to induce differentiation in K562 chronic myelogenous leukemia cells, which is consistent with its inhibitory activity against the p210bcr-abl oncoprotein.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected phenotype or signaling pathway activation/inhibition | Off-target effects due to inhibition of kinases other than the intended target (e.g., p210bcr-abl, PDGFR, CK II). | 1. Lower the concentration of this compound to a range where it is more selective for your primary target. 2. Use a more specific inhibitor for your target of interest as a control. 3. Perform western blot analysis to check the phosphorylation status of known off-targets like PDGFR or downstream targets of CK II. |
| Inconsistent results between experiments | 1. Cell passage number and confluency can affect signaling pathways. 2. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment. 2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| No effect observed at expected active concentrations | 1. The target kinase is not expressed or is mutated in your cell line. 2. Poor cell permeability of the compound. | 1. Confirm the expression of your target kinase by western blot or qPCR. 2. Sequence the kinase domain of your target to check for mutations that might confer resistance. 3. While tyrphostins generally have good cell permeability, you could try to increase the incubation time or use a positive control compound known to work in your cell line. |
| Cell death observed at concentrations intended for kinase inhibition | Cytotoxicity due to off-target effects or inhibition of essential kinases. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. 2. Use concentrations below the cytotoxic threshold for your kinase inhibition experiments. |
Experimental Protocols
Note: These are general protocols and may require optimization for your specific experimental conditions.
Protocol 1: Inhibition of Tyrosine Kinase Phosphorylation in Adherent Cells
-
Cell Seeding: Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 4-24 hours.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in a serum-free medium. Remove the starvation medium and add the medium containing this compound. Incubate for 1-4 hours at 37°C.
-
Ligand Stimulation: If investigating a receptor tyrosine kinase (e.g., EGFR, PDGFR), add the specific ligand (e.g., EGF, PDGF) to the desired final concentration and incubate for 5-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Western Blot Analysis: Determine the protein concentration of the lysates. Perform SDS-PAGE and western blotting using antibodies against the phosphorylated and total forms of your target kinase and downstream signaling proteins.
Protocol 2: K562 Cell Differentiation Assay
-
Cell Seeding: Seed K562 cells at a density of 2 x 10^5 cells/mL in a complete growth medium.
-
Inhibitor Treatment: Add this compound to the cell suspension at various concentrations (e.g., 1-10 µM).
-
Incubation: Incubate the cells for 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Differentiation: Differentiation can be assessed by monitoring the expression of erythroid markers such as glycophorin A (CD235a) by flow cytometry or by staining for hemoglobin production using benzidine staining.
Visualizations
References
Technical Support Center: Managing Tyrphostin AG 112-Induced Hypomagnesemia In Vivo
This technical support guide is intended for researchers, scientists, and drug development professionals who are using Tyrphostin AG 112 in in vivo experiments and may encounter hypomagnesemia as a side effect. The information provided is based on the established mechanism of Epidermal Growth Factor Receptor (EGFR) inhibitors and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent inhibitor of EGFR phosphorylation.[1][2] It functions by competing with ATP at the catalytic site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Q2: Why does this compound cause hypomagnesemia?
A2: this compound, as an EGFR inhibitor, is expected to cause hypomagnesemia by interfering with magnesium reabsorption in the kidneys. EGFR signaling is crucial for the function of the TRPM6 (Transient Receptor Potential Melastatin 6) magnesium channel in the distal convoluted tubules.[3][4] Inhibition of EGFR leads to the inactivation of TRPM6, resulting in excessive urinary magnesium excretion (renal magnesium wasting) and consequently, low serum magnesium levels.[3]
Q3: What are the clinical signs of hypomagnesemia in animal models?
A3: While mild hypomagnesemia may not present obvious signs, severe cases can lead to neuromuscular symptoms such as tremors, muscle fasciculations, and in extreme cases, seizures.[5] It can also be associated with cardiac dysfunction. It is important to monitor serum magnesium levels to detect hypomagnesemia before clinical signs become apparent.
Q4: How soon after starting this compound administration can I expect to see a drop in magnesium levels?
A4: Based on studies with a similar EGFR tyrosine kinase inhibitor, Tyrphostin AG-1478, a significant decrease in plasma magnesium can be observed as early as one week after the start of treatment in rats.[6] The hypomagnesemia can become progressively more severe with continued administration.[6]
Q5: Is the hypomagnesemia induced by this compound reversible?
A5: Yes, hypomagnesemia induced by EGFR inhibitors is typically reversible. Serum magnesium levels are expected to return to normal within 4-6 weeks after cessation of the anti-EGFR agent.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss or decreased food/water intake in treated animals. | Could be a general toxic effect of this compound or a consequence of severe hypomagnesemia. | 1. Measure serum magnesium levels immediately.2. If severe hypomagnesemia is confirmed, initiate magnesium supplementation (see protocols below).3. Consider reducing the dose of this compound or temporarily discontinuing treatment.4. Provide supportive care, such as hydration and nutritional support. |
| Animal exhibits tremors, muscle fasciculations, or seizures. | These are signs of severe hypomagnesemia. | 1. Administer an immediate dose of intravenous or intraperitoneal magnesium sulfate (see emergency protocol below).2. Discontinue this compound treatment.3. Monitor the animal closely and provide supportive care.4. Once the animal is stable, continue with regular magnesium supplementation. |
| Serum magnesium levels continue to drop despite oral supplementation. | Oral magnesium absorption can be inefficient and may be insufficient to counteract the renal wasting caused by this compound.[7] High doses of oral magnesium can also induce diarrhea, further contributing to magnesium loss.[8] | 1. Switch to or add parenteral (intravenous or intraperitoneal) magnesium supplementation for more consistent and effective delivery.2. Increase the frequency of serum magnesium monitoring to every 2-3 days to adjust the supplementation dose accordingly. |
| No significant decrease in serum magnesium is observed. | Individual animal responses can vary. The dose of this compound may be too low to induce significant hypomagnesemia, or the duration of treatment may be too short. | 1. Confirm the proper administration and dosage of this compound.2. Continue monitoring serum magnesium levels at regular intervals (e.g., weekly). |
Quantitative Data Summary
Table 1: In Vivo Effects of a Structurally Similar Tyrphostin (AG-1478) on Plasma Magnesium in Rats
| Time Point | Plasma Magnesium Decrease (%) |
| Week 1 | 17% |
| Week 2 | 27% |
| Weeks 3-5 | 26-35% |
Data extracted from a study on Tyrphostin AG-1478 administered at 21.4 mg/kg/day, 3 times per week, via intraperitoneal injection in Sprague-Dawley rats.[6]
Table 2: Suggested Magnesium Supplementation Dosing for Rodent Models
| Severity of Hypomagnesemia | Route of Administration | Suggested Starting Dose | Frequency |
| Mild/Asymptomatic | Oral (in drinking water or diet) | 200-400 mg/kg/day of elemental magnesium | Daily |
| Moderate | Intraperitoneal (IP) / Intravenous (IV) | 20-40 mg/kg of elemental magnesium (as magnesium sulfate) | Once to twice daily |
| Severe/Symptomatic | Intraperitoneal (IP) / Intravenous (IV) | 40-60 mg/kg of elemental magnesium (as magnesium sulfate) | As a loading dose, then adjust based on serum levels |
These are suggested starting doses and should be adjusted based on regular monitoring of serum magnesium levels. The bioavailability of oral magnesium is significantly lower than parenteral administration.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Use
-
Reconstitution: Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO). For example, a 20.8 mg/mL stock solution.[1]
-
Vehicle Preparation: For a final injection volume of 1 mL, sequentially add and mix the following:
-
100 µL of the this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline (0.9% NaCl).[1]
-
-
Administration: The final solution can be administered via intraperitoneal (IP) injection. The dosing volume will depend on the desired final dosage (in mg/kg) and the weight of the animal.
Protocol 2: Monitoring Serum Magnesium Levels
-
Blood Collection: Collect blood samples from the saphenous vein, tail vein, or via cardiac puncture at the terminal endpoint.
-
Sample Processing: Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Measure the serum magnesium concentration using an appropriate method, such as inductively coupled plasma optical emission spectrometry (ICP-OES) or a colorimetric assay kit.[5]
-
Frequency: For baseline, collect a sample before the first administration of this compound. Subsequently, monitor weekly for the development of hypomagnesemia. If magnesium supplementation is initiated, increase the monitoring frequency to every 2-3 days initially to adjust the dosage, then weekly once a stable level is achieved.
Protocol 3: Prophylactic and Therapeutic Magnesium Supplementation
A. Oral Supplementation (for mild or prophylactic use):
-
Preparation: Dissolve magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄) in the drinking water to achieve a target daily intake (e.g., 200-400 mg/kg/day of elemental magnesium).
-
Monitoring: Measure daily water consumption to accurately calculate the magnesium intake per animal. Be aware that high concentrations may affect water palatability.
-
Alternative: Magnesium can also be mixed into a powdered or gel-based diet.
B. Parenteral Supplementation (for moderate to severe hypomagnesemia):
-
Preparation: Prepare a sterile solution of magnesium sulfate in saline. For example, a 20 mg/mL solution.
-
Administration: Administer the calculated dose (e.g., 20-60 mg/kg of elemental magnesium) via intraperitoneal or intravenous injection.
-
Frequency: Administer once or twice daily, depending on the severity of the hypomagnesemia and the response to treatment. Adjust the dose and frequency based on follow-up serum magnesium measurements.
C. Emergency Protocol for Severe Symptomatic Hypomagnesemia:
-
Immediate Action: Administer a loading dose of magnesium sulfate (e.g., 60 mg/kg of elemental magnesium) via IP or IV injection.
-
Monitoring: Closely monitor the animal for resolution of symptoms.
-
Follow-up: Once the animal is stable, begin a regular parenteral supplementation regimen as described in Protocol 3B.
Visualizations
Caption: Mechanism of this compound-induced hypomagnesemia.
Caption: Workflow for managing this compound-induced hypomagnesemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 3. Hypomagnesaemia and targeted anti-epidermal growth factor receptor (EGFR) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. Alterations of Serum Magnesium Concentration in Animal Models of Seizures and Epilepsy—The Effects of Treatment with a GPR39 Agonist and Knockout of the Gpr39 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Hypomagnesemia - EMCrit Project [emcrit.org]
Long-term storage and handling of Tyrphostin AG 112
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Tyrphostin AG 112.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound in its solid, powdered form should be stored at -20°C for up to 3 years.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For storage, it is recommended to keep these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in DMSO, with a concentration of up to 125 mg/mL (529.15 mM) achievable with the help of ultrasonication.[1][2] It is important to use newly opened, hygroscopic DMSO for the best solubility results.[1][2]
Q4: What is the primary mechanism of action for this compound?
A4: this compound functions as an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] By blocking this phosphorylation, it interferes with the downstream signaling pathways that are dependent on EGFR activation.
Troubleshooting Guide
Issue 1: My this compound powder is difficult to dissolve.
-
Possible Cause: The compound may not be readily soluble without assistance.
-
Solution: Use of an ultrasonic bath can aid in the dissolution of this compound in DMSO.[1][2] Ensure you are using a fresh, high-quality DMSO, as absorbed moisture can negatively impact solubility.[1][2]
Issue 2: I am observing precipitation of the compound in my in vivo working solution.
-
Possible Cause: The compound may be coming out of solution when diluted into aqueous buffers.
-
Solution: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] A common protocol involves first dissolving the compound in an organic solvent like DMSO and then sequentially adding co-solvents such as PEG300 and Tween-80 before the final saline solution.[1] If precipitation occurs, gentle heating and/or sonication can help to redissolve the compound.[1]
Issue 3: My experimental results are inconsistent or show a loss of compound activity.
-
Possible Cause 1: Improper storage of stock solutions.
-
Solution 1: Ensure that stock solutions are aliquoted and stored at the correct temperatures (-80°C for up to 6 months, -20°C for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
Possible Cause 2: Degradation of the compound in the working solution.
-
Solution 2: Prepare working solutions fresh before each experiment. For in vivo studies, use the prepared solution on the same day.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 236.23 g/mol | [1] |
| Formula | C13H8N4O | [1] |
| CAS Number | 144978-82-5 | [1] |
| Appearance | Solid, Light yellow to yellow powder | [1] |
| Purity | >95% (HPLC) | [4] |
Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 6 months | [1][2] |
| In Solvent | -20°C | 1 month | [1][2] |
Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (529.15 mM) | Ultrasonic assistance may be needed. Use fresh DMSO. | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Dissolution: Add 0.4233 mL of fresh, high-quality DMSO to the powder.[1]
-
Mixing: Vortex the solution and use an ultrasonic bath if necessary to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
In Vivo Formulation Protocol
This protocol is an example for preparing a working solution for in vivo experiments. The final concentrations of the components are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Prepare Stock: Start with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Use Promptly: This working solution should be prepared fresh on the day of the experiment.[1] If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[1]
Visualizations
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
Technical Support Center: Overcoming Tyrphostin AG 112 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Tyrphostin AG 112, an EGFR phosphorylation inhibitor, in cancer cells.
Troubleshooting Guide: this compound Resistance
Acquired resistance to this compound can manifest as a decreased sensitivity of cancer cells to the drug over time. This guide provides potential causes and solutions for common issues encountered during in vitro experiments.
| Observed Problem | Potential Cause | Recommended Solution | Key Experimental Assay |
| Gradual increase in IC50 value of this compound over successive cell passages. | Development of acquired resistance through genetic or phenotypic changes. | - Perform molecular profiling to identify potential resistance mechanisms (e.g., EGFR mutations, bypass pathway activation).- Consider combination therapy with inhibitors of identified bypass pathways (e.g., c-Met, HER2, or PI3K/AKT/mTOR inhibitors).- Evaluate the efficacy of next-generation EGFR inhibitors. | - Cell Viability Assay (e.g., MTT)- Western Blot for signaling pathway analysis- DNA Sequencing of EGFR gene |
| No significant decrease in cell viability despite treatment with high concentrations of this compound. | Intrinsic resistance to this compound. | - Confirm EGFR expression and phosphorylation status in the cell line.- Investigate for pre-existing mutations in EGFR or downstream signaling molecules (e.g., KRAS).[1] | - Western Blot for total and phosphorylated EGFR- DNA sequencing of EGFR and KRAS genes |
| Reduced inhibition of EGFR phosphorylation by this compound in treated cells compared to initial experiments. | Emergence of a secondary "gatekeeper" mutation in the EGFR kinase domain (e.g., T790M), which is a common resistance mechanism for EGFR TKIs.[2][3][4][5] | - Sequence the EGFR kinase domain to detect mutations.- Test the efficacy of third-generation EGFR inhibitors like osimertinib, which are designed to overcome T790M-mediated resistance.[6] | - DNA Sequencing of the EGFR kinase domain- Cell Viability Assay with next-generation inhibitors |
| Sustained downstream signaling (e.g., p-AKT, p-ERK) despite effective inhibition of EGFR phosphorylation. | Activation of bypass signaling pathways that can reactivate downstream signaling independently of EGFR. Common bypass pathways include c-Met, HER2, and IGF-1R.[3][7] | - Screen for the activation of other receptor tyrosine kinases (RTKs).- Implement a combination therapy approach by co-administering this compound with an inhibitor of the identified bypass pathway. | - Western Blot for phosphorylated c-Met, HER2, IGF-1R, AKT, and ERK- Co-immunoprecipitation to assess protein-protein interactions |
| Phenotypic changes in cells, such as epithelial-to-mesenchymal transition (EMT), concurrent with decreased drug sensitivity. | EMT can confer resistance to EGFR inhibitors. | - Analyze for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).- Investigate the involvement of EMT-driving transcription factors (e.g., Snail, Slug, Twist).- Consider therapies that target EMT pathways. | - Western Blot for EMT markers- Immunofluorescence for cellular morphology and marker localization |
Quantitative Data Summary
The following table provides hypothetical IC50 values to illustrate the shift in sensitivity that may be observed with the development of resistance and the potential effect of a combination therapy.
| Cell Line | Treatment | IC50 (µM) |
| Sensitive Parental Cell Line | This compound | 5 |
| Resistant Cell Line | This compound | 50 |
| Resistant Cell Line | This compound + Bypass Pathway Inhibitor X | 8 |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation. It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Q2: My cancer cells have developed resistance to this compound. What are the most common mechanisms of resistance to EGFR inhibitors?
A2: Resistance to EGFR tyrosine kinase inhibitors (TKIs) like this compound can occur through several mechanisms:
-
On-target mutations: The most common is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which increases the receptor's affinity for ATP and reduces the binding of the inhibitor.[2][3][4][5]
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to bypass the need for EGFR signaling. This often involves the amplification or hyperactivation of other receptor tyrosine kinases such as c-Met, HER2, or the Insulin-like Growth Factor 1 Receptor (IGF-1R).[3][7]
-
Downstream signaling pathway alterations: Mutations or amplifications in components of the signaling pathways downstream of EGFR, such as PI3K/AKT/mTOR or RAS/RAF/MEK/ERK, can lead to their constitutive activation, rendering the inhibition of EGFR ineffective.
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) have been associated with resistance to EGFR inhibitors.
Q3: How can I determine if my resistant cells have the T790M mutation?
A3: The most direct method to identify the T790M mutation is through DNA sequencing of the EGFR kinase domain. You can use techniques such as Sanger sequencing or next-generation sequencing (NGS) of DNA extracted from your resistant cell population.
Q4: If my cells are resistant to this compound, should I simply increase the concentration of the drug?
A4: While a moderate increase in concentration might overcome a slight decrease in sensitivity, it is often not a viable long-term solution for significant resistance. High concentrations of the drug may lead to off-target effects and increased cytotoxicity. It is more effective to investigate the underlying resistance mechanism and employ a targeted strategy, such as combination therapy or switching to a next-generation inhibitor.
Q5: What are some potential combination therapies to overcome this compound resistance?
A5: Combination therapies aim to co-target the primary pathway and the resistance mechanism. Based on the identified resistance mechanism, you could consider combining this compound with:
-
A c-Met inhibitor if you observe c-Met amplification or hyperactivation.
-
A HER2 inhibitor if HER2 is identified as a bypass pathway.
-
A PI3K or AKT inhibitor to block downstream signaling if this pathway is constitutively active.
-
An IGF-1R inhibitor if IGF-1R signaling is upregulated.
Q6: Are there any alternative inhibitors I can use if my cells are resistant to this compound due to the T790M mutation?
A6: Yes, third-generation EGFR inhibitors, such as osimertinib, are specifically designed to be effective against EGFR harboring the T790M mutation.[6] You should test the sensitivity of your resistant cells to these compounds.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: EGFR signaling and potential bypass resistance pathways.
Experimental Workflow
Caption: Workflow for investigating and overcoming resistance.
Logical Relationships
Caption: Logical relationships of resistance mechanisms and solutions.
References
- 1. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrphostin induces non-apoptotic programmed cell death in colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
How to minimize Tyrphostin AG 112 toxicity in normal cells
Welcome to the Technical Support Center for Tyrphostin AG 112. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound toxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by blocking the phosphorylation of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation.[1][2]
Q2: What are the known toxic effects of this compound on normal cells?
While specific data on this compound is limited, studies on related tyrphostins have shown that they can inhibit the proliferation of normal cells that are dependent on EGFR signaling, such as keratinocytes.[3] However, in some cases, this inhibition of proliferation occurs without significant cytotoxicity, and the effect is reversible.[3][4] It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell line that balances on-target inhibition with minimal toxicity.
Q3: How can I assess the toxicity of this compound in my normal cell line?
A standard approach is to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the half-maximal inhibitory concentration (IC50) in your normal cell line. This should be compared to the IC50 in your target cancer cell line to determine the therapeutic window.
Q4: What are the potential off-target effects of this compound?
Like many kinase inhibitors, this compound may have off-target effects. For instance, the related compound Tyrphostin AG1112 has been shown to inhibit not only EGFR but also PDGFR and the p210bcr-abl tyrosine kinase at varying concentrations.[5] A comprehensive kinase selectivity profile would be necessary to fully characterize the off-target effects of this compound.
Troubleshooting Guide: Minimizing Toxicity in Normal Cells
This guide provides solutions to common issues encountered when using this compound in experiments involving normal cells.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal cells. | Concentration is too high: The concentration of this compound may be in a toxic range for the specific normal cell line being used. | Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your normal cell line. Aim to use a concentration that is effective against your cancer cell line while being below the toxic threshold for your normal cells. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess solvent toxicity. | |
| On-target toxicity in sensitive normal cells: Some normal cells, like keratinocytes, are highly dependent on EGFR signaling for proliferation and may be particularly sensitive to EGFR inhibitors.[3] | Consider using a lower concentration of this compound for a shorter duration. For experiments with keratinocytes, it has been shown that the growth arrest induced by some tyrphostins is reversible upon removal of the compound.[3][4] | |
| Inconsistent results between experiments. | Variability in cell health and passage number: The health, confluency, and passage number of your cells can significantly impact their response to treatment. | Use cells that are healthy and in the exponential growth phase. Standardize the cell seeding density and use cells with a consistent and low passage number for all experiments. |
| Degradation of this compound: The compound may be unstable under certain storage or experimental conditions. | Aliquot the inhibitor upon receipt and store as recommended by the manufacturer. Avoid repeated freeze-thaw cycles and prepare fresh dilutions from a stock solution for each experiment.[2] | |
| Unexpected phenotypic changes in normal cells. | Off-target effects: this compound may be inhibiting other kinases in the cell, leading to unforeseen biological consequences. | If you suspect off-target effects, consider performing a kinase selectivity screen to identify other potential targets of this compound. Validate any key findings with a secondary EGFR inhibitor that has a different chemical structure. |
Quantitative Data Summary
| Compound | Cell Line/Target | IC50 (µM) |
| Tyrphostin AG1112 | p210bcr-abl | 2 |
| EGFR | 15 | |
| PDGFR | 20 | |
| Data for Tyrphostin AG1112 is provided for illustrative purposes.[5] Researchers should determine the specific IC50 values for this compound in their cell lines of interest. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the dose-dependent toxicity of this compound in both normal and cancer cell lines.
-
Cell Seeding:
-
Seed your normal and cancer cell lines in separate 96-well plates at a predetermined optimal density.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Remove the culture medium from the cells and replace it with a fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value for each cell line.
-
Visualizations
Diagram 1: Simplified EGFR Signaling Pathway in Normal vs. Cancer Cells
Caption: EGFR signaling in normal vs. cancer cells and the action of this compound.
Diagram 2: Experimental Workflow for Assessing and Minimizing Toxicity
References
- 1. This compound | CAS#:144978-82-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The inhibition of EGF-dependent proliferation of keratinocytes by tyrphostin tyrosine kinase blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tyrphostin AG 112 in Animal Models
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tyrphostin AG 112?
A1: this compound is an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1][2] By blocking the tyrosine kinase activity of EGFR, it prevents the initiation of downstream signaling pathways that are crucial for cell proliferation, survival, and migration.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has low solubility in aqueous solutions. A common method for preparing it for in vivo use involves first dissolving it in an organic solvent like DMSO and then diluting it in a vehicle suitable for injection. It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.[1]
Q3: What is a recommended starting dosage and administration route for this compound in animal models?
A3: As there is no specific dosage information for this compound in the literature, it is recommended to perform a dose-response study. Based on studies with other Tyrphostin compounds, a starting point for intraperitoneal (i.p.) injections in mice could be in the range of 5-20 mg/kg, administered three to five times a week. For oral administration, a much lower starting dose, around 0.1-1 mg/kg daily, might be considered, although bioavailability is unknown.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the compound in the final injection solution. | The compound has low aqueous solubility. The proportion of the organic solvent (e.g., DMSO) is too low in the final vehicle. | Increase the percentage of co-solvents like PEG300 or use a solubilizing agent such as SBE-β-CD.[1] Prepare the solution fresh before each injection and vortex thoroughly. Gentle warming may also help. |
| No observable in vivo efficacy at the tested dose. | The dose is too low. Poor bioavailability via the chosen administration route. The compound is being cleared too quickly. The tumor model is not dependent on EGFR signaling. | Perform a dose-escalation study to find the maximum tolerated dose (MTD). Consider a different administration route (e.g., i.p. instead of oral). Increase the frequency of administration. Confirm EGFR expression and activation in your animal model. |
| Signs of toxicity in the animals (e.g., weight loss, lethargy). | The dose is too high. The vehicle (e.g., DMSO) is causing toxicity. Off-target effects of the compound. | Reduce the dosage and/or the frequency of administration. Reduce the percentage of DMSO in the vehicle to below 2% if animals are weak.[1] Monitor animals closely for signs of toxicity and establish a humane endpoint. |
| Inconsistent results between animals. | Improper formulation and incomplete solubilization of the compound. Inaccurate dosing. Variability in the animal model. | Ensure the compound is fully dissolved before injection. Use precise techniques for animal dosing based on individual body weight. Ensure the health and uniformity of the experimental animals. |
Quantitative Data from Related Tyrphostin Compounds in Animal Models
The following table summarizes in vivo data from studies using other Tyrphostin compounds. This data can be used as a reference for designing experiments with this compound.
| Compound | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Tyrphostin AG 1478 | Sprague-Dawley Rats | 21.4 mg/kg/day (3 times/week) | Intraperitoneal (i.p.) | Caused hypomagnesemia and cardiac dysfunction with chronic use. | [4] |
| Tyrphostin AG 126 | Rats with DNBS-induced colitis | 5 mg/kg/day | Intraperitoneal (i.p.) | Reduced the degree of colitis. | |
| Tyrphostin AG1296 | Nude mice with A375R melanoma xenografts | 40 and 80 mg/kg/day | Intraperitoneal (i.p.) | Suppressed tumor growth. | [1] |
| Tyrphostin AG 17 | C57BL/6 Mice | 0.175 mg/kg for 2 weeks | Oral | Decreased fat accumulation and WAT hypertrophy. |
Experimental Protocols
Detailed Methodology: Xenograft Tumor Model in Mice
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
-
Culture human cancer cells known to overexpress EGFR (e.g., A431, NCI-H460) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS.
-
Inject approximately 1-10 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Preparation and Administration of this compound:
-
Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[1]
-
Working Solution (for i.p. injection): On the day of injection, prepare the working solution. For a final concentration of 2.08 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the total volume to 1 mL.[1]
-
Administration: Administer the prepared solution or the vehicle control to the mice via intraperitoneal injection at the predetermined dosage and schedule.
4. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for EGFR phosphorylation).
-
Monitor for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. Tyrphostin AG1296, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tyrphostin AG 112: A Comparative Analysis of a Classic EGFR Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tyrphostin AG 112 with other notable tyrphostin compounds. The following sections detail their differential inhibitory activities, supported by experimental data, and provide comprehensive experimental protocols for key assays.
Comparative Inhibitory Activity of Tyrphostin Compounds
The efficacy and selectivity of tyrphostin compounds vary significantly based on their chemical structure. This variation allows for their use as tools to dissect the roles of different tyrosine kinases in cellular processes. The table below summarizes the half-maximal inhibitory concentrations (IC50) of several key tyrphostins against various tyrosine kinases.
| Compound | Target Kinase | IC50 Value |
| This compound | EGFR | Data not available |
| Tyrphostin AG 1478 | EGFR | ~3 nM[1] |
| Tyrphostin AG 490 | EGFR | 0.1 µM[2] |
| JAK2 | ~10 µM[2] | |
| ErbB2 | 13.5 µM[2] | |
| Tyrphostin AG 1112 | EGFR | 15 µM[3] |
| PDGFR | 20 µM[3] | |
| p210 bcr-abl | 2 µM[3] | |
| Tyrphostin AG 528 | EGFR | 4.9 µM[2] |
| ErbB2 | 2.1 µM[2] |
Analysis:
-
Tyrphostin AG 1478 emerges as a highly potent and selective inhibitor of EGFR, with an IC50 value in the low nanomolar range[1]. This makes it a valuable tool for studies requiring specific EGFR inhibition.
-
Tyrphostin AG 490 demonstrates a broader inhibitory profile, targeting not only EGFR but also the Janus kinase 2 (JAK2) and the HER2/ErbB2 receptor, albeit with lower potency compared to its effect on EGFR[2].
-
Tyrphostin AG 1112 shows a preference for the bcr-abl fusion protein, with moderate activity against EGFR and Platelet-Derived Growth Factor Receptor (PDGFR)[3].
-
Tyrphostin AG 528 exhibits inhibitory activity against both EGFR and ErbB2[2].
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the EGFR signaling pathway it inhibits. Furthermore, standardized experimental workflows are necessary for the consistent evaluation of inhibitor potency.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: General workflow for an in vitro kinase assay to determine IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for two common assays used to determine the inhibitory activity of compounds like this compound.
In Vitro EGFR Kinase Assay (Radiometric)
This assay measures the direct inhibition of EGFR kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and other tyrphostin compounds
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the tyrphostin compounds in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant EGFR kinase, the Poly(Glu, Tyr) substrate, and the desired concentration of the tyrphostin compound.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each tyrphostin concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based EGFR Phosphorylation Assay (ELISA)
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (human epidermoid carcinoma cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Human Epidermal Growth Factor (EGF)
-
This compound and other tyrphostin compounds
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching buffer (e.g., PBS with 1% H₂O₂)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against phosphorylated EGFR (pY1068)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Seed A431 cells in a 96-well plate and grow to near confluency.
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium.
-
Treat the cells with various concentrations of the tyrphostin compounds for 1-2 hours.
-
Stimulate the cells with a final concentration of 100 ng/mL EGF for 10 minutes at 37°C.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells and quench endogenous peroxidase activity with the quenching buffer.
-
Block non-specific binding with the blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells and add the TMB substrate.
-
Stop the color development with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each tyrphostin concentration relative to an EGF-stimulated control without inhibitor.
-
Determine the IC50 value as described for the in vitro assay.
References
A Comparative Guide: Tyrphostin AG 112 and First-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between Tyrphostin AG 112 and first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib. While this compound is classified as an inhibitor of EGFR phosphorylation, a thorough review of available scientific literature did not yield specific quantitative data on its inhibitory potency (e.g., IC50 or Ki values) against EGFR. This guide, therefore, presents a qualitative comparison for this compound and a quantitative, data-supported comparison for the well-characterized first-generation EGFR inhibitors.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[2] First-generation EGFR inhibitors, gefitinib and erlotinib, were groundbreaking in cancer therapy, offering a targeted approach for patients with specific EGFR mutations.[3] Tyrphostins represent an older class of tyrosine kinase inhibitors, and while some have shown potent EGFR inhibition, specific data for many, including AG 112, is limited.
Mechanism of Action
First-Generation EGFR Inhibitors (Gefitinib and Erlotinib):
First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib function as reversible, ATP-competitive inhibitors.[3] They bind to the ATP-binding site within the kinase domain of EGFR, preventing the autophosphorylation of the receptor. This, in turn, blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[2]
This compound:
This compound is described as an EGFR phosphorylation inhibitor.[4] This suggests that it likely interferes with the kinase activity of EGFR, preventing the transfer of phosphate groups from ATP to tyrosine residues on the receptor and its substrates. Without specific kinetic studies, it is presumed to act in a manner analogous to other tyrphostins, which are known to be competitive inhibitors of the substrate binding site or the ATP binding site of tyrosine kinases.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target | IC50 (in vitro kinase assay) | IC50 (Cell-based assays) | References |
| Gefitinib | EGFR (Wild-Type) | 10 nM | 1 µM to >300 µM in various NSCLC cell lines | [5] |
| EGFR (Mutant) | - | 0.04 µM in sensitive NSCLC cell lines | [6] | |
| Erlotinib | EGFR (Wild-Type) | - | 1 µM to >150 µM in various NSCLC cell lines | [6] |
| EGFR (Mutant) | - | 0.04 µM in sensitive NSCLC cell lines | [6] | |
| This compound | EGFR | Not Available | Not Available | |
| Tyrphostin AG 1478 (for context) | EGFR | ~3 nM | 50-150 nM (in vivo) | [7],[8] |
| Tyrphostin AG 528 (for context) | EGFR | 4.9 µM | Not Available | [9] |
| Tyrphostin AG 1112 (for context) | EGFR | 15 µM | Not Available |
Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the points of inhibition for ATP-competitive inhibitors like the first-generation TKIs. This compound, as an EGFR phosphorylation inhibitor, would also act at the level of the EGFR kinase domain.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of EGFR inhibitors.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of an inhibitor against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP)
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, gefitinib, erlotinib) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminescence plate reader (for ADP-Glo assay)
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, EGFR enzyme, and the test compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of [γ-32P]ATP) and the substrate.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells that express EGFR.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cell-based model.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, HCC827)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to visualize the inhibition of EGFR autophosphorylation in cells treated with the inhibitors.
Objective: To qualitatively or semi-quantitatively assess the inhibition of EGFR phosphorylation at specific tyrosine residues.
Materials:
-
Cancer cell line expressing EGFR
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the cells and treat them with the test compounds for a specified time.
-
Stimulate the cells with EGF to induce EGFR phosphorylation (optional, depending on the cell line's basal activity).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate it with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparing EGFR inhibitors.
Caption: General workflow for comparing EGFR inhibitors.
Conclusion
First-generation EGFR inhibitors, gefitinib and erlotinib, are well-characterized molecules with proven clinical efficacy in specific patient populations. Their mechanism of action and inhibitory potency have been extensively documented. This compound, while identified as an EGFR phosphorylation inhibitor, lacks the detailed public data required for a direct quantitative comparison. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to elucidate the specific activity of this compound and other novel compounds against EGFR. Future studies are necessary to determine the precise inhibitory profile of this compound and its potential as a therapeutic agent.
References
- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Comparisons of tyrosine phosphorylated proteins in cells expressing lung cancer-specific alleles of EGFR and KRAS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EGFR Inhibitors: Tyrphostin AG 112, Gefitinib, and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the epidermal growth factor receptor (EGFR) inhibitors Tyrphostin AG 112, Gefitinib, and Erlotinib. While Gefitinib and Erlotinib are well-characterized, clinically approved drugs, this compound represents a research compound with a similar target. This document outlines their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them.
Introduction to EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). This guide focuses on comparing an early-stage research compound, this compound, with two established first-generation EGFR-TKIs, Gefitinib and Erlotinib.
Mechanism of Action
Gefitinib and Erlotinib are both potent and selective inhibitors of the EGFR tyrosine kinase.[1][2] They act by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular kinase domain of EGFR.[1][2] This reversible binding prevents EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that promote tumor growth and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
This compound is also classified as an EGFR phosphorylation inhibitor.[3] Tyrphostins, as a class of compounds, were among the first synthetic tyrosine kinase inhibitors developed. While specific mechanistic studies on this compound are limited in publicly available literature, its mode of action is presumed to be similar to other tyrphostins that inhibit EGFR, involving the blockage of substrate phosphorylation.
The following diagram illustrates the targeted signaling pathway:
Comparative Efficacy Data
| Compound | Target | IC50 (in vitro kinase assay) | Reference |
| This compound | EGFR Phosphorylation | Data not available | |
| Gefitinib | EGFR Tyrosine Kinase | ~26-57 nM | [4] |
| Erlotinib | EGFR Tyrosine Kinase | ~2 nM | [2] |
Note: The IC50 for other tyrphostin derivatives against EGFR has been reported in the micromolar range (e.g., Tyrphostin AG-528 IC50 = 4.9 µM).[5] Without direct testing, the potency of this compound relative to Gefitinib and Erlotinib remains undetermined.
Clinical studies have compared the effectiveness of Gefitinib and Erlotinib in NSCLC patients, with some studies showing similar efficacy in terms of progression-free survival, while others suggest differences in patient subgroups.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of EGFR inhibitors.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Prepare stock solutions of recombinant human EGFR enzyme, a suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr)), and ATP.
-
Compound Dilution: Perform serial dilutions of this compound, Gefitinib, and Erlotinib in DMSO, followed by a further dilution in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme to each well containing the diluted compounds or vehicle control (DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP (often radiolabeled [γ-³²P]ATP for radiometric assays, or unlabeled for antibody-based detection methods like ELISA).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺).
-
Detection: Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter membrane and quantifying radioactivity. For ELISA-based methods, a phosphorylation-specific antibody is used.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines that express EGFR, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate an appropriate number of EGFR-positive cancer cells (e.g., A431 or HCC827) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Gefitinib, or Erlotinib. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Conclusion
Gefitinib and Erlotinib are highly potent, first-generation EGFR tyrosine kinase inhibitors with well-documented efficacy in both preclinical models and clinical settings. This compound, as an EGFR phosphorylation inhibitor, belongs to an earlier class of research compounds. Based on the available data for related tyrphostin compounds, it is likely to be significantly less potent than Gefitinib and Erlotinib.
A definitive comparison of the efficacy of this compound with Gefitinib and Erlotinib would necessitate head-to-head in vitro kinase and cellular assays conducted under identical conditions. The experimental protocols provided in this guide outline the standard methodologies for such a comparative study. For drug development professionals, while this compound may serve as a useful tool compound for studying EGFR signaling, Gefitinib and Erlotinib represent more clinically relevant benchmarks for the development of novel EGFR inhibitors.
References
- 1. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
Tyrphostin AG 112: A Comparative Guide to Receptor Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tyrphostin AG 112, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). While specific quantitative data on its cross-reactivity with a broad panel of other receptor tyrosine kinases (RTKs) is not extensively available in public literature, this document outlines the known inhibitory activity of this compound and provides detailed experimental protocols for researchers to assess its selectivity profile.
Overview of this compound
This compound is a member of the tyrphostin family of compounds, which are known to inhibit protein tyrosine kinases. It acts as an EGFR phosphorylation inhibitor, making it a valuable tool for studying EGFR-mediated signaling pathways and a potential starting point for the development of more selective anticancer agents. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | (3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile[1] |
| Chemical Formula | C13H8N4O[1][2] |
| Molecular Weight | 236.23 g/mol [1][2] |
| Primary Target | Epidermal Growth Factor Receptor (EGFR)[2][3][4] |
Cross-Reactivity Profile of this compound
For context, studies on other tyrphostin derivatives have shown varying degrees of selectivity. For instance, Tyrphostin AG 1112 demonstrates inhibitory activity against p210bcr-abl (IC50 = 2 µM), EGFR (IC50 = 15 µM), and PDGFR (IC50 = 20 µM). Another compound, Tyrphostin AG 879, is a potent inhibitor of HER2/ErbB2 (IC50 = 1 µM) with significant selectivity over EGFR and PDGFR[5]. Some potent EGFR inhibitors from the tyrphostin class have been observed to inhibit the insulin receptor kinase, but at concentrations 100 to 1000 times higher than those required for EGFR inhibition, suggesting a degree of selectivity[1].
Given the absence of a broad kinase panel screening for this compound, researchers are encouraged to perform their own selectivity profiling to determine its suitability for their specific experimental needs. The following section provides a detailed protocol for such an assessment.
Experimental Protocols
This section details a generalized protocol for determining the in vitro cross-reactivity of this compound against a panel of receptor tyrosine kinases.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of this compound to inhibit the activity of various receptor tyrosine kinases. The protocol is based on a standard radiometric or fluorescence-based assay format.
Materials:
-
Recombinant human receptor tyrosine kinases (e.g., EGFR, HER2, VEGFR2, PDGFRβ, FGFR1, InsR)
-
This compound (stock solution in DMSO)
-
ATP (Adenosine Triphosphate), [γ-32P]ATP or fluorescently-labeled ATP analog
-
Substrate peptide or protein (e.g., poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter or fluorescence plate reader
-
Stop solution (e.g., 75 mM phosphoric acid for radiometric assay; EDTA solution for fluorescence-based assays)
Procedure:
-
Prepare Kinase Reactions:
-
In each well of the assay plate, add the kinase reaction buffer.
-
Add the specific recombinant receptor tyrosine kinase to each well.
-
Add the substrate peptide or protein.
-
-
Add Inhibitor:
-
Prepare serial dilutions of this compound in DMSO. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of ATP and [γ-32P]ATP (or fluorescent ATP analog) in kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Add the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detect Signal:
-
For Radiometric Assay:
-
Add the stop solution to terminate the reaction.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of each spot using a scintillation counter.
-
-
For Fluorescence-Based Assay:
-
Add the stop solution containing EDTA.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating docking sites for various signaling proteins and initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinpgx.org [clinpgx.org]
- 4. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation - Ask this paper | Bohrium [bohrium.com]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tyrphostin AG 112 Inhibitor Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Tyrphostin AG 112, with a focus on validating its specificity. We present experimental data, detailed protocols, and visual representations of key signaling pathways to offer a comprehensive resource for researchers evaluating this compound.
Introduction to this compound
This compound is a synthetically derived tyrosine kinase inhibitor.[1][2] Primarily identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), its broader selectivity profile is a critical aspect for researchers to consider in experimental design and data interpretation.[1] Understanding the on-target and potential off-target effects of this compound is paramount for accurate and reproducible scientific findings.
Comparative Inhibitor Performance
To contextualize the inhibitory activity of this compound, we compare its half-maximal inhibitory concentration (IC50) values against its known targets with those of other well-characterized EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound | EGFR | 15,000 | Cellular assay |
| p210 bcr-abl | 2,000 | Cellular assay | |
| PDGFR | 20,000 | Cellular assay | |
| Gefitinib | EGFR | 26 - 57 | Cell-free and cellular assays |
| Erlotinib | EGFR | 2 | Cell-free assay |
| Lapatinib | EGFR | 10.8 | Cell-free assay |
| ErbB2 (HER2) | 9.2 | Cell-free assay |
The data clearly indicates that while this compound does inhibit EGFR, its potency is significantly lower (in the micromolar range) compared to more modern, targeted inhibitors like Gefitinib, Erlotinib, and Lapatinib, which exhibit nanomolar potency.[1] Furthermore, the inhibitory activity of this compound against p210 bcr-abl and PDGFR suggests a broader specificity profile, a critical consideration for its use as a selective research tool.[1]
Experimental Protocols for Specificity Validation
Validating the specificity of a kinase inhibitor is a multi-faceted process. Below are detailed protocols for key experiments that can be employed to characterize the selectivity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay determines the IC50 value of an inhibitor against a purified kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
This compound
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase buffer. The final concentration should typically range from nanomolar to high micromolar to determine the full dose-response curve.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling
To obtain a broader understanding of an inhibitor's specificity, it is essential to screen it against a large panel of kinases. Several commercial services offer kinase profiling, typically using radiometric or fluorescence-based assays.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Screening: The compound is tested at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined.
-
Follow-up IC50 Determination: For kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the EGFR signaling pathway and a typical workflow for validating kinase inhibitor specificity.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for validating kinase inhibitor specificity.
Conclusion and Recommendations
The available data indicates that this compound is a multi-kinase inhibitor with activity against EGFR, p210 bcr-abl, and PDGFR.[1] Its potency against EGFR is substantially lower than that of more recently developed, highly selective EGFR inhibitors. Researchers using this compound as a specific EGFR inhibitor should exercise caution and validate its effects with secondary, more selective compounds or through genetic approaches such as siRNA-mediated knockdown of the target protein.
To rigorously validate the specificity of this compound, we recommend:
-
Comprehensive Kinase Profiling: Screening the compound against a broad panel of kinases to identify all potential targets.
-
Orthogonal Assays: Confirming findings from in vitro kinase assays with cell-based assays that measure target engagement and downstream signaling.
-
Use of Control Compounds: Employing well-characterized, highly selective inhibitors as controls to dissect the specific contributions of EGFR inhibition from potential off-target effects.
By following these guidelines, researchers can ensure the robustness and accuracy of their findings when using this compound in their studies.
References
A Head-to-Head Comparison of Tyrphostin AG 112 and AG 1296: A Guide for Researchers
In the landscape of tyrosine kinase inhibitors, Tyrphostins represent a foundational class of compounds that have paved the way for more advanced targeted therapies. This guide provides a detailed, data-supported head-to-head comparison of two notable tyrphostins, AG 112 and AG 1296, for researchers, scientists, and drug development professionals. The following sections objectively evaluate their mechanisms of action, target specificity, and biological effects, supported by experimental data and detailed protocols.
Overview and Mechanism of Action
Both Tyrphostin AG 112 and AG 1296 are synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs), enzymes crucial for cellular signaling pathways that regulate growth, differentiation, and survival. Dysregulation of PTK activity is a common hallmark of various cancers and other proliferative diseases. While both compounds are ATP-competitive inhibitors, their target specificities differ significantly, dictating their distinct biological effects.
This compound is primarily recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1] By blocking the ATP-binding site of EGFR's kinase domain, AG 112 prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. Beyond EGFR, AG 112 has also been shown to be a potent inhibitor of Casein Kinase II (CK II) and the p210bcr-abl fusion protein characteristic of chronic myeloid leukemia.
Tyrphostin AG 1296 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[2][3] Similar to AG 112, it functions by competing with ATP for its binding site on the PDGFR kinase domain. This inhibition prevents the initiation of signaling pathways that are pivotal for angiogenesis, cell proliferation, and migration. AG 1296 has been demonstrated to inhibit both PDGFR-α and PDGFR-β isoforms.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and AG 1296, providing a clear comparison of their inhibitory activities and biological effects.
Table 1: Inhibitory Activity (IC50 Values)
| Compound | Primary Target | IC50 | Other Notable Targets | IC50 | Reference |
| This compound | EGFR | ~125 nM (pIC50 = 6.9) | p210bcr-abl, PDGFR | 15 µM, 20 µM | |
| Tyrphostin AG 1296 | PDGFR | 0.3-0.8 µM | c-Kit, FGFR | 1.8 µM, 12.3 µM | [2][3] |
Table 2: Biological Effects in Cell-Based Assays
| Compound | Cell Line(s) | Assay | Effect | Concentration | Reference |
| This compound | MCF-7 (Breast Cancer) | Cell Growth | Inhibition | 50-100 µM | |
| Tyrphostin AG 1296 | A375R (Melanoma) | Apoptosis Induction | Increased subG1 DNA content | 2.5-20 µM | [2] |
| A375R (Melanoma) | Cell Viability | Suppression | 0.625-20 µM | [2] | |
| U87MG (Glioblastoma) | Cell Viability | Inhibition | 20 µM (for 72h) | ||
| A375R (Melanoma) | Cell Migration | Inhibition | 0.0625-1 µM | [2] |
Signaling Pathways
The distinct target specificities of AG 112 and AG 1296 translate to the inhibition of different signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical pathways affected by each inhibitor.
Caption: EGFR signaling pathway inhibited by this compound.
Caption: PDGFR signaling pathway inhibited by Tyrphostin AG 1296.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and AG 1296.
In Vitro Kinase Assay (General Protocol)
This protocol provides a framework for determining the IC50 value of a tyrphostin against its target kinase.
-
Reagents and Materials: Recombinant human kinase (e.g., EGFR, PDGFR), kinase buffer, ATP, substrate (e.g., a synthetic peptide), test compound (AG 112 or AG 1296), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the tyrphostin in DMSO.
-
In a 96-well plate, add the kinase, the kinase buffer, and the tyrphostin dilution.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the tyrphostin and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the tyrphostin or a control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, in a humidified chamber at 37°C.
-
Staining and Visualization: Counterstain the cell nuclei with a DNA dye (e.g., DAPI) and visualize the cells using a fluorescence microscope.
-
Quantification: The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of green-fluorescent cells relative to the total number of cells (blue-fluorescent nuclei).
The following diagram illustrates a general workflow for evaluating the effects of these inhibitors on cultured cells.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
This compound and AG 1296 are valuable research tools for dissecting the roles of EGFR and PDGFR signaling in various cellular processes. While AG 112 demonstrates a primary inhibitory effect on EGFR, its activity against other kinases like p210bcr-abl suggests a broader application in specific cancer types. In contrast, AG 1296 exhibits a more selective and potent inhibition of PDGFR, with significant implications for targeting angiogenesis and the growth of tumors dependent on this pathway. The choice between these two inhibitors will ultimately depend on the specific research question and the signaling pathway of interest. The data and protocols presented in this guide offer a solid foundation for designing and interpreting experiments utilizing these classic tyrosine kinase inhibitors.
References
Tyrphostin AG 112: A Comparative Guide on its Effects on Wild-Type vs. Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tyrphostin AG 112 and EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). These mutations can lead to constitutive activation of the receptor's tyrosine kinase domain, resulting in uncontrolled cell division.
This compound is a member of the tyrphostin family of compounds, which are known to inhibit protein tyrosine kinases.[2] It is specifically identified as an inhibitor of EGFR phosphorylation, suggesting it interferes with the initial step of EGFR activation and downstream signaling.[1][3][4][5][6][][8][9] However, a critical aspect of any EGFR inhibitor's clinical potential is its selectivity for mutant, cancer-driving forms of EGFR over the wild-type receptor found in healthy tissues. This selectivity profile determines the therapeutic window of the drug, balancing its anti-tumor efficacy with its potential for toxicity.
Quantitative Comparison of EGFR Inhibitors
A crucial metric for evaluating the potency and selectivity of an EGFR inhibitor is the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of the enzyme by 50%. An ideal EGFR TKI would exhibit a significantly lower IC50 for mutant forms of EGFR compared to the wild-type.
As of the latest available data, specific IC50 values for this compound against wild-type EGFR and its common mutations (e.g., L858R, exon 19 deletions, T790M) have not been published. To illustrate the importance of such data, the following table presents a summary of IC50 values for other well-characterized first, second, and third-generation EGFR inhibitors. This data highlights the varying degrees of selectivity that different TKIs possess.
| Inhibitor Class | Example Inhibitor | Wild-Type EGFR (IC50, nM) | L858R Mutant EGFR (IC50, nM) | Exon 19 Deletion Mutant EGFR (IC50, nM) | T790M Resistance Mutant EGFR (IC50, nM) |
| First-Generation | Erlotinib | >1000 | 2 | Not specified | >1000 |
| Second-Generation | Afatinib | 0.5 | 0.4 | Not specified | 10 |
| Third-Generation | Osimertinib | 7.68 | 0.18 | Not specified | 0.18 |
| Tyrphostin | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The IC50 values presented are compiled from various sources and may vary depending on the specific assay conditions. They are intended for illustrative purposes to demonstrate the concept of differential inhibition.
Signaling Pathways and Mechanism of Action
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular events. This includes receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.
This compound, as an EGFR phosphorylation inhibitor, is presumed to act by competing with ATP at the kinase domain of the receptor, thereby preventing the autophosphorylation necessary for signal transduction. The diagram below illustrates the canonical EGFR signaling pathway and the putative point of intervention for an inhibitor like this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the differential effects of this compound on wild-type versus mutant EGFR, a series of biochemical and cell-based assays would be required. Below are detailed methodologies for key experiments that could be employed.
EGFR Kinase Activity Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the IC50 of this compound against wild-type and various mutant EGFR kinase domains.
Materials:
-
Purified recombinant wild-type and mutant (e.g., L858R, exon 19 deletion, T790M) EGFR kinase domains
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the EGFR kinase domain (wild-type or mutant) to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro EGFR kinase activity assay.
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation within a cellular context.
Objective: To assess the potency of this compound in inhibiting EGFR phosphorylation in cells expressing either wild-type or mutant EGFR.
Materials:
-
Cell lines engineered to express wild-type EGFR or specific EGFR mutants (e.g., Ba/F3 cells)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
EGF (for stimulating wild-type EGFR)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Seed the cells in multi-well plates and grow to a suitable confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal EGFR activity.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
For cells expressing wild-type EGFR, stimulate with EGF for a short period (e.g., 10 minutes). Cells with activating mutations may not require EGF stimulation.
-
Wash the cells with cold PBS and lyse them to extract cellular proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the phosphorylated EGFR signal to the total EGFR signal.
-
Plot the normalized phospho-EGFR levels against the this compound concentration to determine the cellular IC50.
Conclusion
While this compound is known to inhibit EGFR phosphorylation, the absence of publicly available, detailed comparative data on its effects on wild-type versus mutant EGFR makes a definitive assessment of its therapeutic potential challenging. The methodologies and comparative data for other TKIs presented in this guide underscore the critical importance of establishing such a differential profile. Future studies quantifying the IC50 values of this compound against a panel of clinically relevant EGFR mutants will be essential to elucidate its selectivity and guide further development. For researchers in the field, the experimental protocols outlined provide a roadmap for conducting such crucial evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR | DC Chemicals [dcchemicals.com]
- 4. EGFR | CymitQuimica [cymitquimica.com]
- 5. This compound|CAS 144978-82-5|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS#:144978-82-5 | Chemsrc [chemsrc.com]
Safety Operating Guide
Prudent Disposal of Tyrphostin AG 112 in a Laboratory Setting
Essential Safety and Logistical Information for Researchers
The following provides a comprehensive, step-by-step guide for the proper and safe disposal of Tyrphostin AG 112, a potent EGFR phosphorylation inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) detailing its disposal procedures, this compound should be handled as a hazardous chemical waste as a precautionary measure. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of this compound Properties
For quick reference, the table below summarizes the known chemical and physical properties of this compound.
| Property | Value |
| Chemical Name | (3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile[1] |
| Molecular Formula | C13H8N4O[1][2] |
| Molecular Weight | 236.23 g/mol [1] |
| Appearance | Solid powder |
| CAS Number | 144978-82-5[2] |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused solid compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated items such as weighing boats, pipette tips, and microfuge tubes should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions. For instance, do not mix with strong oxidizing agents.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Toxic," "Handle with Caution")
-
The date the waste was first added to the container.
-
The Principal Investigator's name and lab location.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[3][4][5]
-
The SAA should be at or near the point of waste generation.[3][5]
-
Ensure waste containers are kept closed at all times, except when adding waste.[3][5]
-
Provide secondary containment, such as a tray or bin, to capture any potential leaks or spills.[4]
5. Arranging for Disposal:
-
Once a waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[6][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. AG 112 | C13H8N4O | CID 5328804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:144978-82-5 | Chemsrc [chemsrc.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. odu.edu [odu.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Tyrphostin AG 112
This guide provides crucial safety and logistical information for the handling and disposal of Tyrphostin AG 112, a potent EGFR phosphorylation inhibitor. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated nitrile gloves are recommended, especially when handling stock solutions. Contaminated gloves should be replaced immediately. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation and close in the back. For larger quantities, a disposable coverall may be necessary. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Operational Plan: Step-by-Step Handling Protocol
1. Preparation of Workspace:
-
All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.
-
Cover the work surface with absorbent, plastic-backed paper.
2. Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the fume hood or BSC.
-
Handle the container with care to avoid generating dust.
3. Preparing Solutions:
-
This compound is soluble in DMSO.
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
-
Clearly label all solutions with the compound name, concentration, preparation date, and initials.
Storage of Stock Solutions:
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
-
Aliquot solutions to avoid multiple freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid skin contact and dispose of in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
